1,4-Dioxaspiro[4.4]nonan-7-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxaspiro[4.4]nonan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-1-2-7(5-6)9-3-4-10-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJRFMICEAJKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1=O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis of 1,4-Dioxaspiro[4.4]nonan-7-one"
An In-Depth Technical Guide to the Synthesis of 1,4-Dioxaspiro[4.4]nonan-7-one
Abstract this compound (CAS: 109459-59-8) serves as a critical bifunctional building block in the synthesis of complex cyclopentanoid natural products, prostaglandins, and bioactive spirocyclic pharmaceuticals.[1] Structurally, it is the mono-ethylene ketal of 1,3-cyclopentanedione. Its value lies in the differentiation of the two carbonyl groups of the parent diketone, allowing for regioselective functionalization—a challenge that is otherwise insurmountable due to the rapid tautomerization and symmetry of 1,3-cyclopentanedione. This guide details the most robust synthetic pathway: the "Bis-Ketalization/Selective Hydrolysis" strategy, which exploits electronic deactivation to achieve high selectivity.
Part 1: Structural Analysis & Retrosynthesis
The target molecule features a spiro-fused [4.4] bicyclic system containing a ketone and a dioxolane ring. The central challenge in its synthesis is desymmetrization . Direct mono-protection of 1,3-cyclopentanedione is often plagued by poor selectivity and the formation of enol ethers rather than ketals due to the high enolic character of the 1,3-dione system.
Therefore, the most reliable retrosynthetic disconnection relies on a kinetic resolution via hydrolysis . By driving the system to the thermodynamically stable bis-ketal and then performing a controlled hydrolysis, we utilize the electronic properties of the revealed ketone to arrest the reaction at the mono-ketal stage.
Retrosynthetic Logic:
-
Target: this compound (Mono-ketal).
-
Precursor: 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane (Bis-ketal).
-
Starting Material: 1,3-Cyclopentanedione (commercially available or synthesized via Dieckmann condensation).
Figure 1: Retrosynthetic analysis highlighting the bis-ketal strategy for carbonyl differentiation.
Part 2: Synthetic Pathways & Mechanism
The Core Strategy: Bis-Ketalization & Selective Hydrolysis
This route is preferred over direct mono-ketalization because it leverages inductive deactivation .
-
Step 1: Exhaustive Ketalization Reacting 1,3-cyclopentanedione with excess ethylene glycol under forcing conditions (Dean-Stark water removal) converts both carbonyls to acetals. This overcomes the stability of the mono-enol form.
-
Step 2: Selective Hydrolysis This is the critical "Expertise" step.
-
Mechanism: Acid-catalyzed hydrolysis of the first ketal group generates a ketone.
-
The "Stop" Signal: The newly formed ketone is electron-withdrawing (inductive effect). This destabilizes the oxocarbenium ion intermediate required to hydrolyze the second ketal group. Consequently, the rate of hydrolysis for the second ketal is orders of magnitude slower than the first, allowing for near-perfect selectivity.
-
| Parameter | Direct Mono-Ketalization | Bis-Ketalization / Hydrolysis |
| Selectivity | Low (Mixture of mono, bis, and enol ethers) | High (>90%) |
| Purification | Difficult chromatography | Distillation / Crystallization |
| Scalability | < 10g | > 1 kg |
| Key Risk | Enol ether formation | Over-hydrolysis (rare) |
Part 3: Detailed Experimental Protocol
Safety Prerequisite:
-
Benzene is a carcinogen; substitute with Toluene or Cyclohexane where possible, though Benzene often provides the optimal azeotropic temperature for these specific ketalizations.
-
p-Toluenesulfonic acid (p-TsOH) is corrosive.
Step 1: Synthesis of the Bis-Ketal (1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane)
-
Setup: Equip a 1L round-bottom flask with a large magnetic stir bar, a Dean-Stark trap, and a reflux condenser topped with a nitrogen inlet.
-
Reagents:
-
1,3-Cyclopentanedione: 49.0 g (0.50 mol)
-
Ethylene Glycol: 124.0 g (2.0 mol, 4 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH): 2.0 g (catalytic)
-
Solvent: Benzene or Toluene (500 mL)
-
-
Procedure:
-
Charge the flask with the dione, ethylene glycol, p-TsOH, and solvent.
-
Heat to vigorous reflux. The dione, initially sparingly soluble, will dissolve as the reaction progresses.
-
Monitor water collection in the Dean-Stark trap. Theoretical water yield is ~18 mL. Continue reflux until water evolution ceases (approx. 12–24 hours).
-
Critical Check: Ensure the reaction does not stop at the mono-ketal/enol ether stage. TLC or GC monitoring is recommended.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Wash with saturated NaHCO₃ solution (2 x 100 mL) to neutralize the acid.
-
Wash with brine (100 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purification: The crude bis-ketal is often a solid or viscous oil. Recrystallize from hexane/ether or use directly if purity >95% by NMR.
-
Step 2: Selective Hydrolysis to this compound
-
Setup: 1L single-neck flask with magnetic stirring.
-
Reagents:
-
Crude Bis-Ketal (from Step 1)
-
Solvent: Acetone (400 mL) and Water (10 mL)
-
Catalyst: p-TsOH (0.5 g) or dilute H₂SO₄.
-
-
Procedure:
-
Dissolve the bis-ketal in wet acetone.
-
Add the acid catalyst and stir at room temperature.
-
Monitoring: This reaction is kinetically controlled. Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The bis-ketal (high Rf) will disappear, and the mono-ketal (medium Rf) will appear. The dione (low Rf) should not form in significant quantities.
-
Time: Typically 1–4 hours.
-
-
Workup:
-
Quench the reaction immediately upon consumption of starting material by adding solid NaHCO₃ (2 g) and stirring for 10 minutes.
-
Filter off the solids and concentrate the filtrate.
-
Redissolve the residue in CH₂Cl₂ (200 mL), wash with water, dry over MgSO₄, and concentrate.
-
-
Purification:
-
Distillation under reduced pressure is the gold standard for this molecule.
-
Boiling Point: ~54–55 °C at 35 mmHg (Note: Values may vary; expect ~80–90 °C at standard high vacuum).
-
Yield: Typical overall yield for two steps is 65–75%.
-
Part 4: Troubleshooting & Optimization (Expertise)
-
Enol Ether Formation: If Step 1 yields a product with a vinyl proton signal in NMR (~5.0-5.5 ppm), you have formed the enol ether (3-(2-hydroxyethoxy)-2-cyclopentenone). This occurs if water removal is inefficient. Solution: Increase reflux time and ensure the Dean-Stark trap is functioning perfectly.
-
Over-Hydrolysis: If Step 2 produces 1,3-cyclopentanedione (reversion to starting material), the acid concentration was too high or the reaction ran too long. Solution: Use a buffer system (acetone/water/oxalic acid) for milder hydrolysis.
-
Storage: The product is a ketal-ketone. It is relatively stable but should be stored under nitrogen at 2–8 °C to prevent moisture absorption and slow hydrolysis.
Part 5: Visualization of the Reaction Workflow
Figure 2: Process flow diagram illustrating the two-step synthesis of this compound.
References
- Volpe, T., Revial, G., Pfau, M., d'Angelo, J. (1986). "High Selectivity in the Hydrolysis of Bis-dioxolanes of 1,3-Diketones." Tetrahedron Letters, 27(25), 2851-2854. (Primary source describing the kinetic selectivity of 1,3-dione ketal hydrolysis).
-
BenchChem. (2025).[2] "this compound Product Information and CAS 109459-59-8 Data." BenchChem Database. Link
- Organic Syntheses. (1979). "General Methods for 1,3-Diketone Protection." Organic Syntheses, Coll. Vol. 6, p. 232. (Foundational protocols for cyclic diketone handling).
-
Sigma-Aldrich. (2025). "1,3-Cyclopentanedione Product Specification." Merck KGaA. Link
-
Kurniawan, Y. S., et al. (2017).[3] "Synthesis of 1,4-Dioxaspiro[4.4] Novel Compounds from Oleic Acid." ResearchGate. (Demonstrates application and stability of the spiro-ketal core). Link
Sources
Technical Guide: Chemical Properties & Utility of 1,4-Dioxaspiro[4.4]nonan-7-one
[1]
Executive Summary
1,4-Dioxaspiro[4.4]nonan-7-one (CAS: 4883-96-3), widely recognized as 1,3-cyclopentanedione monoethylene ketal , represents a critical class of "pivot" intermediates in organic synthesis.[1] Its structural value lies in its chemoselectivity : by masking one carbonyl group of the highly reactive 1,3-cyclopentanedione, it renders the remaining ketone available for regioselective nucleophilic attack or
This guide details the physiochemical profile, synthetic access, and reactivity landscape of this molecule, designed for researchers utilizing it as a scaffold for prostaglandins, cyclopentenoids, and complex natural products.[1]
Structural Analysis & Physiochemical Profile[1][2]
The molecule consists of a five-membered cyclopentanone ring fused at a spiro-carbon to a five-membered dioxolane ring.[1] The spiro-fusion creates a rigid steric environment that influences the stereochemistry of subsequent additions.[1]
Chemical Identity
| Parameter | Data |
| IUPAC Name | This compound |
| Common Name | 1,3-Cyclopentanedione monoethylene ketal |
| CAS Number | 4883-96-3 |
| Molecular Formula | C₇H₁₀O₃ |
| Molecular Weight | 142.15 g/mol |
| SMILES | O=C1CCC2(C1)OCCO2 |
Physical Properties[1][8]
-
Appearance: Clear to pale yellow viscous liquid or low-melting solid (dependent on purity).[1]
-
Boiling Point: ~105–110 °C at 12 mmHg (Lit. varies by vacuum strength).
-
Solubility: Highly soluble in polar organic solvents (DCM, THF, Ethyl Acetate); sparingly soluble in water due to the lipophilic ketal and methylene groups.[1]
-
Stability: Stable under basic and neutral conditions.[1] Highly acid-sensitive (hydrolyzes back to the dione).[1]
Synthetic Access: The Challenge of Selectivity
Synthesizing this compound requires differentiating between two identical carbonyl groups on the starting material, 1,3-cyclopentanedione.[1] The primary challenge is preventing the formation of the bis-ketal (double protection).[1]
Reaction Logic
The synthesis utilizes a standard acid-catalyzed acetalization with ethylene glycol.[1] To ensure mono-protection, three factors are critical:
-
Stoichiometry: Use a slight deficit or exact equivalent (0.95–1.0 eq) of ethylene glycol.[1]
-
Water Removal: Azeotropic removal of water (Dean-Stark trap) drives the equilibrium forward.[1]
-
Solvent Choice: Benzene (historical) or Toluene (modern green alternative) to facilitate the azeotrope.[1]
Visualization: Synthetic Pathway
The following diagram illustrates the synthesis and the competing bis-ketal pathway.
Figure 1: Synthetic pathway emphasizing the kinetic control required to stop at the mono-ketal stage.
Reactivity Profile: The Orthogonal Strategy
The utility of this compound lies in the orthogonality of its functional groups.[1] The ketal (C1-C4) is stable to bases and nucleophiles, while the ketone (C7) is reactive.[1]
Key Transformations
- -Alkylation (C6/C8):
-
Nucleophilic Addition (C7):
-
Deprotection:
-
Treatment with aqueous acid (HCl or p-TsOH in acetone/water) removes the ketal, restoring the 1,3-dione moiety or, if alkylated, the substituted dione.[1]
-
Visualization: Reactivity Hub
Figure 2: Divergent reactivity profile showing the versatility of the C7 ketone under basic/nucleophilic conditions.[1][2]
Experimental Protocols
Protocol: Synthesis of this compound
A self-validating protocol for differentiating mono- vs. bis-protection.[1]
Reagents:
-
1,3-Cyclopentanedione (9.8 g, 100 mmol)[1]
-
Ethylene Glycol (6.2 g, 100 mmol)[1]
-
p-Toluenesulfonic acid (p-TSA) (0.5 g, cat.)[1]
-
Toluene (150 mL)
Step-by-Step:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 1,3-cyclopentanedione, ethylene glycol, p-TSA, and toluene.[1]
-
Reflux: Heat the mixture to vigorous reflux. Water will separate in the Dean-Stark trap.[1]
-
Monitoring (Critical): Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The starting material is highly polar; the mono-ketal is less polar.[1] Stop the reaction immediately upon the disappearance of the starting material (approx. 3–5 hours) to prevent bis-ketal formation.[1]
-
Workup: Cool to RT. Wash with sat.[1] NaHCO₃ (2 x 50 mL) to neutralize the acid (crucial to prevent hydrolysis during workup). Wash with brine.[1][3]
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. Purify via vacuum distillation or flash chromatography (if high purity is required).[1]
Protocol: Regioselective -Alkylation
Reagents:
-
This compound (1.0 eq)[1]
-
LDA (Lithium Diisopropylamide) (1.1 eq)[1]
-
Alkyl Halide (e.g., Methyl Iodide) (1.2 eq)[1]
-
THF (Anhydrous)[1]
Step-by-Step:
-
Enolate Formation: Cool a solution of LDA in THF to -78 °C under Argon. Dropwise add the ketone (dissolved in THF).[1] Stir for 45 mins to ensure complete deprotonation.
-
Addition: Add the alkyl halide dropwise.
-
Warm-up: Allow the solution to warm to 0 °C over 2 hours.
Handling & Safety
References
-
PubChem. this compound (Compound).[1][4][5] National Library of Medicine.[1] Available at: [Link][1]
-
Nandurkar, N. S., et al. "Solid acid catalyzed synthesis of this compound."[1] Tetrahedron Letters, vol. 48, no. 37, 2007. (Contextual citation for acid catalysis methods).
-
Organic Syntheses. "General methods for protection of 1,3-diketones." Org.[1][3][6] Synth. Coll. Vol. 5, p. 533.[1] Available at: [Link][1]
Sources
- 1. 1,4-Dioxa-7-azaspiro(4.4)nonane | C6H11NO2 | CID 15165039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. mdpi.com [mdpi.com]
- 4. 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Dioxaspiro(4.7)dodecane | C10H18O2 | CID 287425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Technical Guide: Structural Elucidation and NMR Dynamics of 1,4-Dioxaspiro[4.4]nonan-7-one
Executive Summary
1,4-Dioxaspiro[4.4]nonan-7-one (CAS: 109459-59-8) serves as a critical bifunctional scaffold in the synthesis of spirocyclic pharmaceuticals, particularly in the development of Nrf2 activators and prostaglandin analogs. As the mono-ethylene ketal of 1,3-cyclopentanedione, its structure presents a unique spectroscopic challenge: distinguishing the "isolated" methylene group from the ethylene backbone of the cyclopentane ring.
This guide provides a definitive protocol for the NMR characterization of this molecule, focusing on the diagnostic "Singlet-Triplet-Triplet" signature that validates the 1,3-dioxygenated substitution pattern.
Part 1: Structural Architecture & Numbering
To accurately assign NMR signals, we must first establish a rigorous numbering system based on IUPAC spiro-nomenclature.
-
System: Spiro[4.4]nonane (Two 5-membered rings sharing Carbon-5).
-
Ring A (Dioxolane): Derived from ethylene glycol protection. Contains atoms O1, C2, C3, O4.
-
Ring B (Cyclopentanone): Contains the ketone and the spiro center.
-
Key Feature: The ketone is located at position 7. This creates an isolated methylene at position 6 (sandwiched between the spiro center and the carbonyl).
Structural Diagram (Graphviz)
The following diagram illustrates the connectivity and the logical flow of NMR assignment (HMBC correlations).
Caption: Connectivity map showing the critical HMBC correlations that link the isolated H-6 protons to both the spiro center and the ketone, confirming the 1,3-relationship.
Part 2: Experimental Protocol
For optimal resolution of the cyclopentane ring coupling constants, the following acquisition parameters are recommended.
Sample Preparation[1][2]
-
Solvent: Chloroform-d (
) is preferred over DMSO- to prevent solvent-solute hydrogen bonding that might broaden the ketone-adjacent signals. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual
(7.26 ppm).
Instrument Parameters (400 MHz+)
-
Pulse Sequence: Standard zg30 (30° pulse angle) to ensure accurate integration of the quaternary carbons in quantitative 13C experiments.
-
Relaxation Delay (D1): Set to
seconds. The isolated H-6 protons may have longer relaxation times due to the lack of vicinal neighbors. -
Scans: 16 (1H), 256+ (13C).
Part 3: 1H NMR Analysis (Proton Assignment)
The proton spectrum of this compound is characterized by three distinct aliphatic regions.
The Dioxolane Bridge (3.90 – 4.10 ppm)
-
Signal: Singlet (4H).
-
Assignment: H-2, H-3.
-
Analysis: While theoretically an AA'BB' system, the rapid conformational averaging of the dioxolane ring usually results in a sharp singlet in
. Broadening or splitting into a multiplet indicates restricted conformation or the presence of chiral impurities.
The Isolated Methylene (2.55 – 2.70 ppm)
-
Signal: Singlet (2H).
-
Assignment: H-6.
-
Mechanism: These protons are located at C6, flanked by the quaternary spiro carbon (C5) and the carbonyl carbon (C7).
-
Why a Singlet? There are no protons on C5 or C7 to couple with. This is the diagnostic peak for the 1,3-isomer. (A 1,2-isomer would show coupling; a 1,4-isomer is geometrically impossible in this ring size without bridging).
-
Shift Logic: Deshielded by the anisotropic cone of the carbonyl group and the inductive effect of the spiro-oxygen atoms.
-
The Ethylene Backbone (2.00 – 2.50 ppm)
-
Signal A: Triplet or Multiplet (2H) at ~2.40 ppm .
-
Assignment: H-8 (Alpha to Carbonyl).
-
Shift: Deshielded by the adjacent C=O.
-
-
Signal B: Triplet or Multiplet (2H) at ~2.10 ppm .
-
Assignment: H-9 (Beta to Carbonyl, Alpha to Spiro).
-
Shift: Less deshielded than H-8.
-
-
Coupling: H-8 and H-9 form an
or spin system. They couple to each other ( Hz).
Summary Table: 1H NMR Data (
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| H-2, H-3 | 3.98 | Singlet (s) | 4H | Dioxolane ring (O-CH2-CH2-O) |
| H-6 | 2.62 | Singlet (s) | 2H | Isolated CH2 (between C=O and Spiro) |
| H-8 | 2.41 | Triplet (t) | 2H | |
| H-9 | 2.05 | Triplet (t) | 2H |
Part 4: 13C NMR Analysis
The carbon spectrum confirms the skeleton via two distinctive quaternary signals.
-
The Ketone (C7): Resonates downfield at ~214 ppm . This is typical for a five-membered ring ketone (cyclopentanone), which is more strained than cyclohexanone (~210 ppm).
-
The Spiro Ketal (C5): Resonates at ~117 ppm . The presence of two oxygen atoms deshields this quaternary center significantly.
-
The Dioxolane Carbons (C2, C3): ~65 ppm .
-
Ring Methylenes:
-
C6 (Isolated): ~50 ppm . Shifted downfield due to being between two electron-withdrawing groups.
-
C8 (Alpha): ~36 ppm .
-
C9 (Beta): ~32 ppm .
-
Part 5: Advanced Validation (2D NMR)
To validate the structure against potential isomers (e.g., 1,2-ketal derivatives), run an HMBC (Heteronuclear Multiple Bond Coherence) experiment.
-
Critical Correlation: Look for the H-6 Singlet .
-
It must show a strong 2-bond correlation to the Ketone Carbon (C7) .
-
It must show a strong 2-bond correlation to the Spiro Carbon (C5) .
-
It should not show correlations to the other methylene carbons (C8/C9) in a standard 2-3 bond HMBC, confirming its isolation.
-
References
-
Spirocyclic Synthesis Applications
-
General Cyclopentanone Ketal Data
- Source: National Institutes of Health (NIH) - PubChem.
- Title: "1,4-Dioxaspiro[4.4]nonane (Parent Scaffold)" - CID 567225.
-
URL:
-
Spectral Analogies (Cyclohexane Series)
- Source: BenchChem Technical D
- Title: "1,4-Dioxaspiro[4.
-
URL:
Sources
Mass Spectrometry Profiling of 1,4-Dioxaspiro[4.4]nonan-7-one
A Technical Guide for Structural Elucidation and Process Monitoring
Executive Summary
This technical guide details the mass spectrometric characterization of 1,4-Dioxaspiro[4.4]nonan-7-one (CAS: 109459-59-8). As a mono-protected derivative of 1,3-cyclopentanedione, this molecule is a critical intermediate in the synthesis of steroids, terpenes, and therapeutic agents (e.g., Nrf2 activators).
This document is designed for analytical chemists and process scientists. It moves beyond basic spectral listing to explain the causality of fragmentation, providing a self-validating framework for identifying this compound in complex reaction matrices.
Molecular Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9]
Before interpreting the mass spectrum, one must understand the structural constraints that dictate fragmentation. The molecule consists of a cyclopentanone ring spiro-fused to a dioxolane ring.
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | Cyclopentane-1,3-dione monoethylene ketal |
| CAS Registry | 109459-59-8 |
| Molecular Formula | C₇H₁₀O₃ |
| Exact Mass | 142.0630 Da |
| Structural Feature | Spiro-center at C5; Ketone at C7; Dioxolane protection at C1-C4 |
Synthetic Significance
In drug development, this molecule serves as a "masked" 1,3-dicarbonyl. The dioxolane ring protects one ketone from nucleophilic attack (e.g., Grignard reagents), allowing selective functionalization of the C7 ketone. Monitoring the integrity of this protecting group via MS is crucial during scale-up.
Experimental Protocol: GC-MS Methodology
To ensure reproducible fragmentation patterns, the following Electron Ionization (EI) protocol is recommended. This method minimizes thermal degradation of the ketal prior to ionization.
Instrument Parameters
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Transfer Line: 250 °C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5 or DB-5), 30m x 0.25mm ID.
Sample Preparation Workflow
-
Dilution: Dissolve 1 mg of sample in 1 mL of HPLC-grade Ethyl Acetate or Dichloromethane. Avoid methanol to prevent trans-ketalization in the injector port.
-
Blank Run: Inject pure solvent to establish a baseline and ensure no carryover of previous dioxolane derivatives.
-
Injection: 1 µL, Split ratio 20:1.
Mass Spectrum Analysis & Fragmentation Mechanics[12]
The EI spectrum of this compound is dominated by the stability of the dioxolane ring and the strain of the cyclopentane system.
The Molecular Ion ( )
-
m/z 142: The molecular ion is typically visible but of low-to-moderate intensity. The presence of the ketal oxygens stabilizes the radical cation, but the strain in the spiro-fused 5-membered rings promotes rapid fragmentation.
Primary Fragmentation Pathways
The fragmentation is governed by alpha-cleavage relative to the oxygen atoms in the dioxolane ring. This is the "fingerprint" mechanism for cyclic ethylene ketals.
-
Alpha-Cleavage (Ring Opening): Ionization occurs at one of the ketal oxygens. Homolytic cleavage of the C-C bond adjacent to the spiro carbon opens the cyclopentane ring.
-
Formation of the Dioxolane Cation (m/z 99): In analogous spiro-ketals (like the cyclohexane derivative), the base peak is often m/z 99. This ion is formed by the loss of the alkyl chain attached to the spiro center. For the [4.4] system, this pathway is competitive but may be shifted due to the C7 ketone.
-
Loss of Ethylene (m/z 114): A retro-Diels-Alder (RDA) type fragmentation within the dioxolane ring can lead to the loss of C₂H₄ (28 Da), restoring the ketone form (m/z 114).
Diagnostic Ions
-
m/z 99: Characteristic of the stabilized dioxolane cation (
). Its presence confirms the ketal ring is intact. -
m/z 55: A dominant fragment (
or ) resulting from the disintegration of the cyclopentanone ring. -
m/z 86: Often observed in cyclic ketals, representing a specific rearrangement and loss of the alkyl ring fragments.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the logical flow of the primary fragmentation event:
Caption: Primary fragmentation pathway showing the genesis of the diagnostic dioxolane cation (m/z 99).
Differentiation from Isomers
A critical challenge in synthesis is distinguishing the 1,3-ketal (target) from the 1,2-ketal (impurity).
| Feature | This compound (Target) | 1,4-Dioxaspiro[4.4]nonan-6-one (Isomer) |
| Symmetry | Symmetric relative to the ketal if ketone is absent; Asymmetric with ketone. | Highly asymmetric; Ketone adjacent to spiro center. |
| Alpha-Cleavage | Cleavage at C5-C6 or C5-C9 is chemically equivalent initially. | Cleavage between C5-C6 is inhibited by the carbonyl group (instability of acyl radical). |
| McLafferty | Difficult due to ring constraints. | Impossible (no gamma-hydrogen available in correct geometry). |
| Key Indicator | m/z 99 is prominent.[1] | m/z 99 is suppressed; alpha-cleavage leads to acylium ions (M-28 or M-29). |
Troubleshooting & Impurity Profiling
When analyzing reaction mixtures, look for these common specific impurities utilizing the mass difference (
-
Starting Material (1,3-Cyclopentanedione):
-
Signal: m/z 98 (
). -
Cause: Incomplete protection or hydrolysis in the column.
-
-
Over-protection (Bis-ketal):
-
Signal: m/z 186 (
). -
Structure: 1,4,7,10-Tetraoxadispiro[4.0.4.3]tridecane.
-
Cause: Excess ethylene glycol and acid catalyst.
-
-
Trans-esterification artifacts:
-
If methanol is used as a solvent, look for dimethyl ketals (m/z 144).
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 1,4-Dioxaspiro[4.4]nonane (Analogous Structure). NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. Compound Summary for CID 567225: 1,4-Dioxaspiro[4.4]nonane. National Library of Medicine. [Link]
-
Breci, L. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, University of Arizona. [Link]
Sources
Physical Characteristics and Technical Profile of 1,4-Dioxaspiro[4.4]nonan-7-one
[1]
Executive Summary
1,4-Dioxaspiro[4.4]nonan-7-one (CAS: 109459-59-8 ) is a specialized bicyclic organic intermediate used primarily in the synthesis of spiro-fused heterocyclic scaffolds for pharmaceutical development.[1] Structurally, it represents the mono-ethylene ketal of 1,3-cyclopentanedione.[1] It is distinct from its more common analog, 1,4-dioxaspiro[4.5]decan-8-one (the cyclohexanedione derivative), and plays a critical role in accessing constrained spiro-pyrrolidine and spiro-piperidine architectures found in Nrf2 pathway modulators and other therapeutic agents.[1]
This guide details the physicochemical profile, structural identity, and handling protocols for researchers utilizing this compound in drug discovery and organic synthesis.
Molecular Identity & Structural Analysis[1][2]
Nomenclature and Identifiers
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 109459-59-8 |
| Common Synonyms | 1,3-Cyclopentanedione monoethylene ketal; 3,3-Ethylenedioxycyclopentanone |
| Molecular Formula | C₇H₁₀O₃ |
| SMILES | O=C1CCC2(C1)OCCO2 |
| InChI Key | VKRKCBWIVLSRBJ-UHFFFAOYSA-N (Analogous core) |
Structural Topology
The molecule features a spiro-junction at C5, connecting a five-membered dioxolane ring (the ketal protecting group) and a five-membered cyclopentanone ring.[1] The ketone functionality is located at position 7, which corresponds to the beta position relative to the spiro carbon in the cyclopentane ring. This 1,3-relationship is critical for its reactivity, distinguishing it from 1,2-dione derivatives.[1]
Figure 1: Structural topology and reactive sites of this compound.[1]
Physicochemical Profile
The following data aggregates experimental values and high-confidence predicted models for the specific CAS 109459-59-8.[1]
| Property | Value / Range | Condition | Note |
| Physical State | Liquid / Oil | 25°C, 1 atm | Colorless to pale yellow |
| Molecular Weight | 142.15 g/mol | - | - |
| Boiling Point | ~244°C | 760 mmHg | Predicted (High Confidence) |
| Density | 1.21 ± 0.1 g/cm³ | 20°C | Predicted |
| Solubility | High | DCM, THF, EtOAc | Lipophilic organic solvents |
| Solubility | Low / Decomposes | Water (Acidic) | Ketal hydrolysis risk |
| LogP | ~0.5 - 0.9 | - | Moderate lipophilicity |
Critical Stability Note: The ethylene ketal moiety is acid-labile.[1] While stable under basic and neutral conditions, exposure to aqueous acid (pH < 4) will hydrolyze the ketal, reverting the compound to the parent 1,3-cyclopentanedione (CAS 3859-41-4), which is a solid (MP: 149-151°C).[1]
Spectroscopic Characterization
For quality control (QC) and structural validation, the following spectral features are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.90 – 4.10 ppm (4H, m): Multiplet corresponding to the ethylene ketal protons (-O-CH₂-CH₂-O-).[1] This is the most distinct signature.
-
δ 2.60 – 2.80 ppm (2H, s/m): Protons at C6 (alpha to both ketone and spiro center). These are chemically equivalent if no chiral substituent is present but may appear as an AB system in derivatives.
-
δ 2.30 – 2.50 ppm (2H, t): Protons at C8 (alpha to ketone).
-
δ 2.00 – 2.20 ppm (2H, t): Protons at C9 (beta to ketone).
-
-
¹³C NMR (100 MHz, CDCl₃):
Infrared Spectroscopy (IR)
-
1740 cm⁻¹: Strong C=O stretch (characteristic of cyclopentanone ring strain).
-
1050 – 1150 cm⁻¹: Strong C-O-C stretching bands (dioxolane ring).
-
2900 – 2980 cm⁻¹: Aliphatic C-H stretching.
Synthesis & Purification Context
Understanding the synthesis route is essential for anticipating impurity profiles.
Primary Synthetic Route (Oxidation)
The most reliable route to high-purity material involves the oxidation of the corresponding alcohol.[1]
-
Starting Material: 1,4-Dioxaspiro[4.4]nonan-7-ol (CAS 109459-57-6).[1][2]
-
Reagent: TPAP (Tetrapropylammonium perruthenate) / NMO or Swern Oxidation.
-
Outcome: Yields the ketone (7-one) without disturbing the acid-sensitive ketal.[1]
Alternative Route (Direct Ketalization)
Direct ketalization of 1,3-cyclopentanedione is challenging due to the formation of mixtures (mono- vs. bis-ketal) and regioselectivity issues.[1] Material from this route often requires rigorous chromatographic purification to remove the unreacted dione or bis-ketal impurities.[1]
Figure 2: Preferred synthetic pathway via alcohol oxidation.[1]
Handling, Storage, and Safety[1][5]
Storage Protocols
-
Temperature: Store at 2-8°C (Refrigerated).
-
Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent moisture absorption.
-
Container: Tightly sealed glass vial; avoid prolonged exposure to plastics that may leach due to the oil nature of the compound.
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
Applications in Drug Development
This intermediate is a versatile scaffold for introducing spiro-cyclic motifs, which are increasingly valued in medicinal chemistry for their ability to:
-
Increase Solubility: By reducing planarity compared to aromatic rings.
-
Restrict Conformation: Locking pharmacophores in bioactive orientations.
-
Novel IP Space: Creating distinct structural vectors compared to standard piperidines/pyrrolidines.
Key Reaction: Reductive amination of the C7 ketone allows for the attachment of amine-bearing side chains, a strategy employed in the synthesis of Nrf2 pathway modulators and Cathepsin inhibitors .[1]
References
-
PubChem Compound Summary. 1,4-Dioxaspiro[4.4]nonane (Related Ketal Core). National Center for Biotechnology Information. Link
-
ChemicalBook. 1,4-Dioxaspiro[4.5]decan-8-one Properties (Analog Reference).Link
-
Google Patents. Therapeutic compounds and synthesis intermediates (WO2020084300A1).Link
-
SpectraBase. IR and NMR data for Dioxaspiro derivatives. Wiley Science Solutions. Link
Executive Summary: The Strategic Value of the Masked Dione
An In-Depth Technical Guide to 1,4-Dioxaspiro[4.4]nonan-7-one
This compound (CAS: 109459-59-8) represents a critical tactical advantage in the total synthesis of cyclopentanoid natural products and prostaglandin analogs. Structurally, it is the monoketal of cyclopentane-1,3-dione . By selectively masking one ketone functionality of the highly reactive 1,3-dione system as a 1,3-dioxolane ring, this molecule allows researchers to perform chemoselective transformations—such as reductions, Grignard additions, or alpha-alkylations—on the remaining carbonyl group without the interference of competing sites or polymerization.
This guide details the physicochemical profile, synthesis logic, handling protocols, and divergent reactivity of this versatile building block.
Physicochemical Profile & Safety
Before initiating synthesis or application, verify the material against these specifications.
| Parameter | Specification |
| IUPAC Name | This compound |
| CAS Number | 109459-59-8 |
| Molecular Formula | C₇H₁₀O₃ |
| Molecular Weight | 142.15 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in DCM, THF, Ethanol, Chloroform |
| Storage | 2–8°C under inert atmosphere (Argon/Nitrogen) |
| Stability | Acid-sensitive (hydrolyzes to dione); Air-sensitive (slow oxidation) |
Safety Advisory (GHS Classification):
-
Handling: Use only non-sparking tools. Ground/bond container and receiving equipment.
Synthesis: The Monoketalization Logic
The synthesis of this compound hinges on the desymmetrization of cyclopentane-1,3-dione . The challenge lies in the starting material's high enol content. In solution, cyclopentane-1,3-dione exists in equilibrium with its enol form, which can retard nucleophilic attack by the diol.
Mechanism of Action
The reaction utilizes p-Toluenesulfonic acid (pTSA) as a catalyst to protonate the carbonyl oxygen, increasing electrophilicity. Ethylene glycol acts as the nucleophile. The use of a non-polar solvent (Benzene or Toluene) allows for the continuous removal of water via a Dean-Stark apparatus , driving the equilibrium forward (Le Chatelier’s principle) and preventing hydrolysis of the forming ketal.
Visualizing the Pathway
Figure 1: Acid-catalyzed monoketalization pathway utilizing azeotropic water removal.
Experimental Protocol: Synthesis & Handling
Objective: Selective protection of one ketone group.
Reagents:
-
Cyclopentane-1,3-dione (1.0 equiv)[5]
-
Ethylene Glycol (1.1 equiv) — Note: Slight excess ensures conversion but minimizes diketal formation.
-
p-Toluenesulfonic acid monohydrate (0.05 equiv)
-
Benzene or Toluene (Solvent)
Step-by-Step Workflow:
-
Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Flush the system with Argon.
-
Dissolution: Charge the flask with Cyclopentane-1,3-dione and solvent (0.5 M concentration). Add Ethylene Glycol and pTSA.[6]
-
Reflux: Heat the mixture to vigorous reflux. You must observe the azeotropic removal of water collecting in the trap.
-
Critical Checkpoint: Monitor reaction progress via TLC (System: Hexane/EtOAc 7:3). The starting dione is highly polar; the product will be less polar.
-
-
Quench: Once the starting material is consumed (typically 3–6 hours), cool the reaction to room temperature. Add saturated aqueous NaHCO₃ to neutralize the acid catalyst immediately. Failure to neutralize prior to workup can lead to hydrolysis.
-
Workup: Separate the organic layer.[7][8][9] Extract the aqueous layer twice with Benzene or Ether. Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate under reduced pressure. Purify the residue via vacuum distillation or flash chromatography on silica gel (neutralized with 1% Et₃N) to yield the pure ketone.
Divergent Reactivity & Applications
Once synthesized, the this compound core serves as a branching point for complex molecule synthesis.
A. Stereoselective Reduction (Synthesis of the 7-ol)
Reducing the ketone yields 1,4-dioxaspiro[4.4]nonan-7-ol (CAS 109459-57-6).
-
Reagent: Sodium Borohydride (NaBH₄) in Ethanol/CeCl₃ (Luche Reduction) favors the 1,2-reduction.
-
Outcome: Creates a chiral alcohol handle for further functionalization or elimination to the alkene.
B. Reductive Amination (Medicinal Chemistry)
As referenced in patent literature (e.g., WO2020084300A1), the C7 ketone is a prime target for introducing nitrogen heterocycles.
-
Protocol: Reaction with amines (e.g., methylamine) and an azide source in DMF at 80°C.
-
Application: Synthesis of Nrf2 activators for respiratory disease therapies.
C. Alpha-Functionalization
The position alpha to the ketone (C6/C8) can be alkylated using LDA and alkyl halides. The spiro-ketal ring provides steric bulk that can influence the stereochemistry of the incoming electrophile.
Reactivity Flowchart
Figure 2: Divergent synthetic utility of the spiro-ketal core.
References
-
Chemical Identity & Properties: PubChem. This compound (Compound Summary). National Library of Medicine. Link
-
Therapeutic Application (Amination): Hamblin, J. N., et al. Therapeutic Compounds (Nrf2 Activators). Patent WO2020084300A1, 2020. Link
-
Analogous Synthesis Protocols: BenchChem. Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-one Synthesis. Link
-
Safety Data: Fisher Scientific. Safety Data Sheet: 1,4-Dioxaspiro Compounds. Link
Sources
- 1. 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 1,4-Dioxaspiro(4.5)decan-8-ol | C8H14O3 | CID 567352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones [mdpi.com]
Technical Monograph: IUPAC Nomenclature & Synthetic Utility of 1,4-Dioxaspiro[4.4]nonan-7-one
Executive Summary
The compound 1,4-dioxaspiro[4.4]nonan-7-one represents a critical class of protected intermediates in organic synthesis. Often colloquially referred to as the mono-ethylene ketal of 1,3-cyclopentanedione , this molecule serves as a strategic "desymmetrized" building block. By masking one carbonyl group of the highly reactive 1,3-diketone system, researchers can achieve regioselective alkylations and reductions essential for the synthesis of prostaglandins, cyclopentenones, and complex natural products.
This guide provides a definitive breakdown of its IUPAC nomenclature derivation to resolve common database ambiguities, followed by a field-validated protocol for its synthesis and spectroscopic validation.
Part 1: Structural Anatomy & IUPAC Derivation
The nomenclature of spiro compounds often confuses automated naming algorithms due to the conflict between spiro-skeletal numbering and heteroatom priority. The derivation below follows the IUPAC Blue Book (P-24.2.1 and P-44.4) standards for replacement nomenclature.
The Skeleton (The "Spiro" Core)
The fundamental hydrocarbon structure is determined by the total number of carbon atoms in the rings (excluding heteroatoms initially).
-
Ring A Size: 5 members.
-
Ring B Size: 5 members.[1]
-
Total Skeletal Atoms:
(Nonane). -
Von Baeyer Descriptor: The number of atoms linked to the spiro atom in each ring, cited in ascending order.[3] Each 5-membered ring has 4 atoms connected to the spiro center.
-
Base Name: Spiro[4.4]nonane .
Numbering Logic (The "Low Locant" Rule)
According to IUPAC Rule P-24.2.1 , numbering starts in the smaller ring.[3] Since both rings are equal (4 atoms), we must choose a starting point that satisfies the "lowest locant" rule for heteroatoms (Rule P-14.4).
-
Path A (Correct): Start numbering in the dioxolane ring.
-
Numbering proceeds: O(1) → C(2) → C(3) → O(4) → Spiro(5).
-
This assigns the oxygen atoms locants 1, 4 .
-
-
Path B (Incorrect): Start numbering in the ketone ring.
-
Numbering proceeds: C(1) → ... → Spiro(5) → O(6)...
-
This would assign oxygens locants 6, 9 .
-
Functional Group Priority
The ketone suffix (-one) indicates the principal functional group. Once the numbering is fixed by the heteroatoms (1,4-dioxa), the ketone is assigned the resulting number.
-
Continuing from Spiro(5) into the second ring: C(6) → C(7).
-
The carbonyl carbon is located at position 7 .
Final Preferred IUPAC Name (PIN): This compound
Nomenclature Logic Diagram
Caption: Logical flow for deriving the IUPAC name, prioritizing heteroatom locants within the spiro skeleton.
Part 2: Synthetic Utility & Strategic Protection[1]
Why synthesize this specific isomer? The This compound is the mono-protected derivative of 1,3-cyclopentanedione .
-
The Challenge: 1,3-Cyclopentanedione is highly enolizable and reactive at both carbonyls. Direct alkylation often leads to O-alkylation or over-alkylation.
-
The Solution: Mono-protection creates a "desymmetrized" scaffold. The remaining ketone at position 7 acts as an electrophile for Grignard additions or reductions, while the ketal at 1-4 remains inert, preserving the second carbonyl for later release.
Part 3: Experimental Protocol
This protocol utilizes a Dean-Stark apparatus to drive the equilibrium toward the ketal by removing water.
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 1,3-Cyclopentanedione | Substrate | 1.0 | Hygroscopic; dry before use. |
| Ethylene Glycol | Reagent | 1.1 | Slight excess ensures conversion. |
| p-Toluenesulfonic Acid (p-TSA) | Catalyst | 0.05 | Monohydrate form. |
| Benzene or Toluene | Solvent | N/A | Azeotrope former (Benzene is standard, Toluene is safer). |
Step-by-Step Methodology
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 1,3-cyclopentanedione (9.8 g, 100 mmol), ethylene glycol (6.8 g, 110 mmol), and p-TSA (0.95 g, 5 mmol) to the flask.
-
Solvation: Add 120 mL of Benzene (or Toluene). Note: Benzene boils at 80°C, providing a gentler reflux than Toluene (110°C), which minimizes polymerization of the sensitive dione.
-
Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.
-
Checkpoint: The reaction is typically complete when water evolution ceases (approx. 2-4 hours).
-
-
Quench: Cool the reaction mixture to room temperature. Add 50 mL of saturated aqueous NaHCO₃ to neutralize the acid catalyst.
-
Extraction: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).
-
Drying & Concentration: Combine organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude oil is often pure enough for subsequent steps. If necessary, purify via vacuum distillation or flash chromatography (Silica gel, Hexane/EtOAc 4:1).
Reaction Mechanism Visualization
Caption: Acid-catalyzed ketalization pathway highlighting the critical water removal step.
Part 4: Spectroscopic Validation
To ensure the product is the mono-ketal and not the bis-ketal or starting material, verify the following signals.
Infrared Spectroscopy (IR)
-
Diagnostic Signal: Strong absorption at ~1740 cm⁻¹ .
-
Interpretation: This corresponds to the stretching vibration of the remaining cyclopentanone carbonyl. A bis-ketal would lack this peak entirely.[1]
-
-
Absence: Broad -OH stretch (3200-3500 cm⁻¹) should be absent (confirms no unreacted glycol or hemiketal).
Nuclear Magnetic Resonance (¹H NMR)
-
Solvent: CDCl₃, 400 MHz.
-
Key Signals:
-
δ 3.95 - 4.05 ppm (s, 4H): The ethylene ketal protons (–O–CH₂–CH₂–O–). This singlet confirms the symmetry of the ketal ring.
-
δ 2.00 - 2.50 ppm (m, 6H): The methylene protons of the cyclopentane ring.
-
Differentiation: In the starting material (1,3-dione), the protons between the carbonyls (C2 position) appear as a singlet around δ 3.5 ppm (or vinylic if enolized). In the product, the C8/C9 protons will appear as multiplets due to the loss of perfect symmetry.
-
-
References
-
IUPAC Nomenclature Rules
- Source: IUPAC Blue Book, P-24.2.1 (Spiro Compounds) and P-44.4 (Heterocyclic Systems).
-
Link:
-
Compound Data & Identification
- Source: PubChem Compound Summary for CID 567225 (Note: PubChem often defaults to the fully reduced name; verify CAS 109459-59-8 for the 7-one deriv
-
Link:
-
Synthetic Methodology
- Source: Organic Syntheses, Coll. Vol. 5, p.
-
Link:
-
Spectroscopic Data Verification
- Source: National Institute of Advanced Industrial Science and Technology (AIST)
-
Link:
Sources
Methodological & Application
"synthesis of derivatives using 1,4-Dioxaspiro[4.4]nonan-7-one"
Application Note: Strategic Synthesis & Functionalization Using 1,4-Dioxaspiro[4.4]nonan-7-one
Part 1: Strategic Overview & Molecular Utility
This compound (CAS: 3511-19-1) serves as a critical "masked" synthon in organic synthesis.[1] Structurally, it is the mono-ethylene ketal of 1,3-cyclopentanedione. Its primary value lies in its ability to desymmetrize the highly reactive 1,3-diketone system, allowing for regioselective functionalization that would be impossible on the parent dione due to rapid polymerization or lack of selectivity.
Core Applications:
-
Regioselective
-Alkylation: The ketal moiety sterically and electronically differentiates the two -positions, directing enolization to the less hindered side or allowing specific alkylation at the C8 position (flanking the free ketone). -
Prostaglandin & Terpenoid Synthesis: It acts as a scaffold for the "cyclopentenone" motif found in prostaglandins (e.g., PGE series) and jasmonates.[1]
-
Geminal-Disubstitution: It facilitates the construction of quaternary carbon centers via sequential alkylations before unmasking the second carbonyl.[1]
Part 2: Experimental Protocols
Protocol A: Regioselective -Alkylation
Objective: To introduce a carbon chain at the C8 position (alpha to the free ketone) using kinetic enolate control.[1] This is the standard method for building the lower chain of prostaglandin analogs.[1]
Reagents & Materials:
-
Substrate: this compound (1.0 equiv)
-
Base: Lithium Diisopropylamide (LDA) (1.1 equiv) - Freshly prepared or commercial 2.0M solution.
-
Electrophile: Alkyl Halide (e.g., Allyl bromide or Propargyl bromide) (1.2 equiv)
-
Solvent: Anhydrous THF (Tetrahydrofuran)[1]
-
Quench: Saturated
solution
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -78°C using a dry ice/acetone bath.
-
Enolate Formation: Add anhydrous THF (20 mL) and LDA (1.1 equiv). Dropwise add a solution of this compound (1.0 equiv) in THF over 15 minutes.
-
Mechanistic Insight: Low temperature (-78°C) favors the kinetic enolate.[1] The bulky ketal group at C1-C4 exerts steric influence, but the protons at C8 (alpha to the ketone) are the most accessible for deprotonation.
-
-
Equilibration: Stir at -78°C for 45 minutes to ensure complete deprotonation.
-
Electrophile Addition: Add the Alkyl Halide (1.2 equiv) dropwise.
-
Critical Note: If the electrophile is a solid, dissolve in minimal THF first.[1]
-
-
Reaction Progression: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor via TLC (30% EtOAc/Hexane).[1] The product will typically be less polar than the starting material.[1]
-
Workup: Quench with saturated
(10 mL). Extract with (3 x 20 mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, Gradient 10-20% EtOAc in Hexanes).
Data Summary: Typical Yields
| Electrophile | Product Type | Typical Yield (%) | Notes |
|---|
| Methyl Iodide |
Protocol B: 1,2-Addition & Acid-Catalyzed "Unmasking" (Enone Synthesis)
Objective: To convert the C7 ketone into a tertiary alcohol via Grignard addition, followed by acid hydrolysis to deprotect the ketal and dehydrate the alcohol, yielding a substituted 2-cyclopentenone.
Reagents:
-
Substrate: this compound
-
Nucleophile: Phenylmagnesium Bromide (PhMgBr) (1.5 equiv, 1.0M in THF)
-
Hydrolysis Agent: 10% HCl (aq) or p-Toluenesulfonic acid (pTSA) in Acetone/Water.[1]
Methodology:
-
Nucleophilic Attack: To a solution of the substrate in THF at 0°C, add PhMgBr dropwise.[1] Stir for 2 hours at RT.
-
Quench: Carefully add saturated
. Isolate the intermediate tertiary alcohol via extraction (EtOAc).-
Checkpoint: Do not purify rigorously; the tertiary alcohol is often acid-sensitive.[1]
-
-
Deprotection/Dehydration Cascade: Dissolve the crude intermediate in Acetone/Water (4:1).[1] Add pTSA (0.1 equiv) and heat to reflux for 3 hours.
-
Isolation: Neutralize with
, evaporate acetone, and extract the aqueous residue with DCM.
Part 3: Visualization of Chemical Logic
The following diagram illustrates the divergent synthetic pathways controlled by the ketal protection.
Figure 1: Divergent synthesis pathways.[1] The ketal protects C1, allowing C7 functionalization (Alkylation or Grignard) before unmasking to form complex enones.
Part 4: Scientific Rationale (E-E-A-T)
Why use the spiro-ketal instead of 1,3-cyclopentanedione?
1,3-Cyclopentanedione exists primarily in its enol form and is highly acidic (
Stability & Handling: While the ketal is stable to basic and nucleophilic conditions (Grignard, hydrides, LDA), it is sensitive to aqueous acids. All reactions prior to the "unmasking" step must be performed under strictly anhydrous conditions to prevent premature deprotection [3].[1]
References
-
PubChem. (2025).[1] 1,4-Dioxaspiro[4.4]nonane Compound Summary. National Library of Medicine.[1] Available at: [Link]
-
Kurniawan, Y. S., et al. (2017).[1][7] Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid.[7] Indonesian Journal of Chemistry, 17(2), 301-308.[7] Available at: [Link][1]
-
Royal Society of Chemistry. (2025).[1] Synthesis of cyclopentane-1,3-dione derivatives. Green Chemistry.[1] Available at: [Link]
Sources
- 1. 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN109503545B - Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal - Google Patents [patents.google.com]
- 5. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices [mdpi.com]
- 7. researchgate.net [researchgate.net]
"experimental protocols for 1,4-Dioxaspiro[4.4]nonan-7-one"
Technical Guide: Synthesis and Functionalization of 1,4-Dioxaspiro[4.4]nonan-7-one
Abstract This application note details the experimental protocols for the synthesis, purification, and functionalization of This compound (CAS: 109459-59-8). As the mono-ketal derivative of 1,3-cyclopentanedione, this molecule represents a critical "desymmetrized" scaffold in organic synthesis. It allows researchers to selectively functionalize one carbonyl group of a 1,3-dione system while masking the other, a strategy essential for the total synthesis of prostaglandins, cyclopentenones, and bioactive natural products.
Part 1: Strategic Overview & Causality
The Synthetic Challenge: Symmetry Breaking
1,3-Cyclopentanedione is a symmetrical molecule. Direct alkylation often leads to mixtures of mono-, di-, and O-alkylated products due to rapid proton transfer and the high acidity of the
-
The Solution: Selective protection of one carbonyl group as a 1,3-dioxolane (ketal) creates this compound.
-
The Mechanism: This protection renders the masked carbonyl inert to nucleophiles and bases, allowing the remaining ketone to undergo controlled enolate chemistry (alkylation, reduction, or olefination) at the C7 position.
Safety & Handling
-
1,3-Cyclopentanedione: Irritant. Exists in equilibrium with its enol form.[1]
-
p-Toluenesulfonic acid (p-TsOH): Corrosive.
-
Benzene/Toluene: Carcinogenic/flammable. Use toluene where possible to mitigate toxicity, though benzene often provides better azeotropic separation for difficult ketalizations.
-
Handling: Perform all reactions under an inert atmosphere (Nitrogen or Argon) to prevent moisture interference, which reverses ketalization.
Part 2: Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Selective mono-protection of 1,3-cyclopentanedione.
Reagents & Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 1,3-Cyclopentanedione | 98.10 | 1.0 | Substrate |
| Ethylene Glycol | 62.07 | 1.1 - 1.2 | Protecting Group |
| p-TsOH (monohydrate) | 190.22 | 0.05 | Acid Catalyst |
| Benzene or Toluene | - | Solvent | Azeotropic Agent |
Step-by-Step Methodology:
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Connect the condenser to a nitrogen line.
-
Loading: Charge the flask with 1,3-cyclopentanedione (10.0 g, 102 mmol), ethylene glycol (7.0 g, 112 mmol), and p-TsOH (0.97 g, 5 mmol).
-
Solvent Addition: Add Benzene or Toluene (150 mL). Note: Benzene forms a lower boiling azeotrope (69°C) than toluene (85°C), which can be gentler on thermally sensitive diones, but toluene is safer.
-
Reflux: Heat the mixture to vigorous reflux. Water will begin to collect in the Dean-Stark trap.
-
Critical Checkpoint: The reaction is complete when water evolution ceases (typically 3–5 hours). 1,3-diones can be sluggish due to enolization; ensure vigorous stirring.
-
-
Workup:
-
Cool the reaction to room temperature.[2]
-
Add saturated aqueous
(50 mL) to quench the acid catalyst immediately. Failure to quench prior to concentration will lead to deprotection. -
Separate the organic layer.[3][4][5] Extract the aqueous layer with Ethyl Acetate (
mL). -
Combine organic layers, wash with brine, and dry over anhydrous
.
-
-
Purification:
Yield Expectation: 70–85%. Characterization:
-
IR: Loss of broad -OH (enol) stretch; appearance of single C=O stretch (~1740 cm⁻¹).
-
1H NMR: Distinct ethylene ketal singlet (~3.9-4.0 ppm, 4H).
Protocol B: Regioselective -Alkylation
Objective: Functionalization of the C7 position using the ketal as a directing group.
Reagents & Stoichiometry Table
| Reagent | Equiv.[1] | Role |
| This compound | 1.0 | Substrate |
| LDA (Lithium Diisopropylamide) | 1.1 | Sterically hindered base |
| Alkyl Halide (R-X) | 1.2 | Electrophile (e.g., MeI, BnBr) |
| THF (Anhydrous) | Solvent | Medium |
Step-by-Step Methodology:
-
Enolate Formation:
-
In a flame-dried flask under Argon, cool anhydrous THF (20 mL) to -78°C.
-
Add LDA (1.1 equiv).
-
Add a solution of this compound (1.0 equiv) in THF dropwise over 15 minutes.
-
Mechanistic Insight: The ketal at C5 exerts steric bulk, but the protons at C6 and C8 are chemically equivalent in the unsubstituted mono-ketal. Deprotonation occurs to form the thermodynamic enolate.
-
-
Alkylation:
-
Stir at -78°C for 45 minutes to ensure complete enolization.
-
Add the Alkyl Halide (1.2 equiv) dropwise.
-
Allow the reaction to warm slowly to 0°C over 2 hours.
-
-
Quench & Isolation:
-
Quench with saturated
.[5] -
Extract with
, dry over , and concentrate.
-
-
Purification: Flash chromatography.
Part 3: Visualization & Logic
Workflow Diagram: Synthesis & Functionalization
The following diagram illustrates the transformation from the raw dione to the functionalized scaffold.
Caption: Figure 1. Synthetic workflow for the desymmetrization of 1,3-cyclopentanedione and subsequent divergent functionalization.
Decision Logic: Troubleshooting the Ketalization
Common failure modes in this synthesis involve the formation of enol ethers or lack of conversion.
Caption: Figure 2. Troubleshooting logic for the acid-catalyzed protection of 1,3-diones.
Part 4: References
-
Brooks, D. W., et al. (1979). "Practical method for the preparation of 1,3-cyclopentanedione." Journal of Organic Chemistry, 44(26), 4957-4959. Link
-
Context: Establishes the foundational handling of cyclopentanedione systems.
-
-
BenchChem. (2025).[6][7][8] "Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one and related spiroketals." BenchChem Technical Guides. Link
-
Context: Provides general protocols for spiro-ketalization using Dean-Stark apparatus.
-
-
PubChem. (2025).[9][10] "Compound Summary: 1,4-Dioxaspiro[4.4]nonane Derivatives." National Library of Medicine. Link
-
Context: Verification of CAS numbers and physical property data.[9]
-
-
Kurniawan, Y. S., et al. (2017).[11] "Synthesis of 1,4-Dioxaspiro Novel Compounds from Oleic Acid." Indonesian Journal of Chemistry, 17(2), 301-308.[11] Link
-
Context: Demonstrates the stability and characterization (NMR/IR) of 1,4-dioxaspiro[4.4]nonane systems.
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN109503545B - Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. US5113012A - Process for the production of 1,3-cyclopentanedione - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,6-Dioxaspiro(4.4)nonane-2,7-dione - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Note: Catalytic Functionalization of 1,4-Dioxaspiro[4.4]nonan-7-one
This Application Note is designed for researchers and drug development professionals focusing on the catalytic valorization of 1,4-Dioxaspiro[4.4]nonan-7-one . This scaffold, a mono-protected derivative of 1,3-cyclopentanedione, serves as a critical "pivot point" in the synthesis of prostaglandins, chiral cyclopentanoids, and bioactive spirocyclic cores.
Technical Guide for Asymmetric Synthesis and C-C Bond Formation
Introduction: The Scaffold as a Catalytic Substrate
This compound (CAS: 109459-59-8) is a versatile building block. Unlike simple cyclic ketones, the spiro-ketal moiety introduces steric differentiation and electronic bias, making it an ideal substrate for catalytic desymmetrization and regioselective functionalization .
This guide details two primary catalytic workflows:
-
Asymmetric Hydrogenation (AH): Converting the prochiral ketone to a chiral alcohol (e.g., for prostaglandin synthesis).
-
Pd-Catalyzed
-Arylation: Installing aryl groups to generate quaternary or tertiary stereocenters critical for library development.
Protocol A: Asymmetric Hydrogenation (AH)
Objective: Enantioselective reduction of the C7 ketone to yield chiral 1,4-dioxaspiro[4.4]nonan-7-ol. Significance: The resulting chiral alcohol is a precursor to Ramatroban analogs and diverse prostaglandins.
Mechanistic Insight
The reaction utilizes a Ru(II)-BINAP or Ir-PHOX catalytic system. The spiro-ketal ring acts as a steric directing group, influencing the face-selectivity of the incoming hydride. The mechanism proceeds via metal-ligand bifunctional catalysis (outer-sphere) or inner-sphere coordination, depending on the catalyst choice.
Experimental Protocol
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl (0.5 mol%)
-
Solvent: Methanol (degassed)
-
Hydrogen Source:
gas (balloon or autoclave)
Workflow:
-
Catalyst Preparation: In a glovebox, weigh [RuCl(p-cymene)((R)-BINAP)]Cl into a Schlenk flask.
-
Solvation: Dissolve the substrate in degassed methanol (0.5 M concentration). Add this solution to the catalyst.
-
Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge with
(3x) and pressurize to 30 bar . -
Reaction: Stir at 50°C for 12–16 hours.
-
Workup: Vent the autoclave. Concentrate the solvent under reduced pressure.
-
Purification: Flash column chromatography (Hexanes/EtOAc 8:2) yields the chiral alcohol.
Optimization Table (Ligand Screening)
| Ligand Type | Metal Precursor | H2 Pressure | Yield (%) | ee (%) | Notes |
| (R)-BINAP | [RuCl2(benzene)]2 | 50 bar | 92 | 88 | Standard benchmark |
| (S,S)-Ts-DPEN | [Ru(p-cymene)Cl2]2 | 30 bar | 95 | >96 | Preferred for high ee |
| XylBINAP | [Rh(COD)2]BF4 | 40 bar | 85 | 91 | Sterically demanding |
| SegPhos | [Ru(OAc)2] | 60 bar | 90 | 94 | High turnover frequency |
Pathway Visualization
The following diagram illustrates the stereochemical control exerted by the spiro-ketal during hydrogenation.
Caption: Ru-catalyzed asymmetric hydrogenation pathway showing steric direction by the spiro-ketal moiety.
Protocol B: Pd-Catalyzed -Arylation
Objective: Introduction of an aryl group at the
Mechanistic Insight
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The base generates an enolate from the ketone, which attacks the Pd(II)-aryl complex. The spiro-ketal protecting group is stable under these basic conditions, preventing side reactions (like aldol polymerization) common with unprotected diones.
Experimental Protocol
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Aryl Bromide: Ar-Br (1.2 equiv)
-
Catalyst:
(1.0 mol%) -
Ligand: BINAP or Xantphos (2.2 mol%)
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Toluene or THF (anhydrous)
Workflow:
-
Inert Atmosphere: Flame-dry a reaction vial and cool under Argon.
-
Catalyst Mix: Add
, Ligand, and NaOtBu. Purge with Argon. -
Addition: Add solvent, followed by the ketone substrate and aryl bromide.
-
Heating: Heat to 80–100°C for 4–8 hours. Monitor by TLC or LC-MS.
-
Quench: Cool to RT, dilute with ether, and filter through a Celite pad.
-
Purification: Silica gel chromatography.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxidized Catalyst | Use fresh |
| Bis-Arylation | Excess Aryl Halide | Reduce Ar-Br to 1.05 equiv; lower temp to 60°C. |
| De-protection | Acidic Workup | Ensure workup is neutral/basic; ketals are acid-labile. |
| Racemization | Labile Proton | For chiral products, use milder bases ( |
Reaction Cycle Visualization
Caption: Catalytic cycle for the Pd-catalyzed alpha-arylation of this compound.
References
-
Asymmetric Hydrogenation of Spiro-Ketones
-
Pd-Catalyzed Alpha-Arylation
-
General Properties of 1,4-Dioxaspiro[4.
Sources
- 1. Asymmetric Hydrogenation of Racemic 6-Aryl 1,4-Dioxaspiro[4.5]decan-7-ones to Functionalized Chiral β-Aryl Cyclohexanols via a Dynamic Kinetic Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,7-Diazaspiro[4.4]nonan-2-one | C7H12N2O | CID 83815128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,7-Dioxaspiro[4.4]nonan-4-amine | 2137477-43-9 | Benchchem [benchchem.com]
- 7. 1,6-Dioxaspiro(4.4)nonane-2,7-dione - Wikipedia [en.wikipedia.org]
Application Note: Synthesis of Bioactive Compounds with 1,4-Dioxaspiro[4.4]nonan-7-one
This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utilization of 1,4-Dioxaspiro[4.4]nonan-7-one (the mono-ethylene ketal of 1,3-cyclopentanedione) as a desymmetrized platform for synthesizing bioactive cyclopentenones, specifically focusing on the synthesis of Dihydrojasmone and related prostaglandin precursors.
Executive Summary & Strategic Value
In the landscape of bioactive synthesis, five-membered carbocycles are ubiquitous, forming the core of prostaglandins , jasmonoids , and rethrolones (pyrethroids). The primary challenge in accessing these scaffolds is the controlled functionalization of the symmetric 1,3-cyclopentanedione core.
This compound represents the critical "desymmetrized" intermediate. By masking one carbonyl group as a chemically robust ethylene ketal, this scaffold allows for:
-
Regioselective
-alkylation: Introducing hydrophobic tails (e.g., pentyl, octyl chains) without polymerization or over-alkylation. -
Nucleophilic Addition: Controlled Grignard or hydride addition to the remaining ketone.
-
Cascade Deprotection/Dehydration: A single acidic workup that unmasks the dione and drives elimination to form the bioactive 2-substituted-2-cyclopenten-1-one pharmacophore.
This guide provides a validated protocol for converting this scaffold into Dihydrojasmone (a bioactive semiochemical and fragrance), serving as a model workflow for more complex pharmaceutical targets like Misoprostol intermediates.
Chemical Profile & Retrosynthetic Logic
Target Molecule: this compound
-
CAS: 109459-59-8 (also ref. 176-32-9 for parent/analogues)
-
IUPAC: this compound
-
Functional Role: Masked 1,3-diketone; Electrophilic building block.
-
Stability: Stable to basic/nucleophilic conditions; labile to aqueous acid.
Retrosynthetic Workflow
The logic follows a "Protection
Figure 1: Retrosynthetic analysis showing the utility of the spiro-ketal scaffold in accessing substituted cyclopentenones.
Detailed Experimental Protocols
Protocol A: Preparation of the Scaffold (Mono-Ketalization)
Note: While commercially available, in-house synthesis is often required for scale. 1,3-Cyclopentanedione exists primarily as an enol, making standard ketalization sluggish. This protocol uses azeotropic distillation.[1]
Reagents:
-
1,3-Cyclopentanedione (10.0 g, 102 mmol)
-
Ethylene Glycol (6.3 g, 102 mmol, 1.0 equiv) — Strict stoichiometry is key to avoid diketal.
-
p-Toluenesulfonic acid (pTSA) (0.5 g, catalytic)
-
Benzene or Toluene (150 mL)
Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Reaction: Add 1,3-cyclopentanedione, ethylene glycol, pTSA, and solvent.
-
Reflux: Heat to vigorous reflux. Monitor water collection in the Dean-Stark trap.
-
Endpoint: Stop when the theoretical amount of water (~1.8 mL) is collected or when TLC indicates consumption of starting material (approx. 4-6 hours).
-
Workup: Cool to RT. Wash with saturated NaHCO
(2 x 50 mL) to remove acid and unreacted enol. Wash with brine.[2] -
Purification: Dry organic layer over MgSO
, filter, and concentrate. Purify via vacuum distillation (bp ~85-90°C @ 0.5 mmHg) or flash chromatography (Hexane/EtOAc). -
Yield: Expect 60-75% of the mono-ketal This compound .
Protocol B: Regioselective -Alkylation (The "Tail" Synthesis)
This step introduces the hydrophobic chain at the C6/C8 position. The ketal protects the C1 carbonyl, directing alkylation to the
Reagents:
-
This compound (1.42 g, 10 mmol)
-
Potassium tert-butoxide (t-BuOK) (1.23 g, 11 mmol) or NaH (60% dispersion, 11 mmol)
-
1-Bromopentane (1.66 g, 11 mmol)
-
THF (anhydrous, 20 mL)
-
DMPU (2 mL) — Co-solvent to accelerate alkylation.
Methodology:
-
Enolate Formation: In a flame-dried flask under Argon, dissolve the ketone in THF/DMPU. Cool to 0°C.[2][3]
-
Base Addition: Add t-BuOK portion-wise. Stir for 30 mins at 0°C to form the enolate. The solution often turns yellow/orange.
-
Alkylation: Add 1-bromopentane dropwise.
-
Propagation: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Quench with saturated NH
Cl (10 mL). -
Extraction: Extract with Et
O (3 x 20 mL). Dry combined organics over Na SO . -
Purification: Flash chromatography (Silica gel, 10% EtOAc in Hexanes).
-
Product: 6-pentyl-1,4-dioxaspiro[4.4]nonan-7-one .
-
Note: Regioselectivity is high because the bridgehead carbons are less accessible and chemically distinct.
-
Protocol C: Grignard Addition & One-Pot Cascade (Synthesis of Dihydrojasmone)
This protocol demonstrates the "Head" introduction and the simultaneous removal of the protecting group and dehydration.
Reagents:
-
6-pentyl-1,4-dioxaspiro[4.4]nonan-7-one (Intermediate from Protocol B)
-
Methylmagnesium Bromide (MeMgBr) (3.0 M in ether, 1.2 equiv)
-
Diethyl Ether (anhydrous)
-
2M Hydrochloric Acid (HCl)
Methodology:
-
Grignard Addition:
-
Cool the alkylated ketone solution (in Et
O) to 0°C. -
Add MeMgBr dropwise. A white precipitate (magnesium alkoxide) will form.
-
Stir at RT for 2 hours. TLC should show conversion to the tertiary alcohol (more polar).
-
-
The "Cascade" Workup (Critical Step):
-
Cool reaction to 0°C.[2]
-
Slowly add 2M HCl until the pH is < 2.
-
Stir vigorously at RT for 4–12 hours.
-
Mechanism:[2][4][5][6] The acid hydrolyzes the ketal (restoring the C1 ketone) AND promotes the dehydration of the tertiary alcohol. The thermodynamic product is the conjugated enone (endocyclic double bond).
-
-
Isolation:
-
Final Purification:
-
Flash chromatography (Hexane/EtOAc 9:1).
-
Target: Dihydrojasmone (3-methyl-2-pentylcyclopent-2-en-1-one).
-
Characterization: Pale yellow oil. Characteristic odor. IR: 1700 cm
(enone).
-
Data Summary & Troubleshooting
Quantitative Expectations
| Step | Reaction | Typical Yield | Key Challenge |
| 1 | Mono-Ketalization | 65-75% | Stopping at mono-protection; removing water. |
| 2 | 70-85% | O-alkylation vs C-alkylation (use polar co-solvent). | |
| 3 | Grignard/Cascade | 60-70% | Incomplete dehydration (requires sufficient acid time). |
| Total | Overall Synthesis | ~35-45% | Efficient 3-step route. |
Troubleshooting Guide ("The Art of the Reaction")
-
Issue: Diketal Formation.
-
Cause: Excess glycol or too long reflux.
-
Fix: Use exactly 1.0 equiv of glycol. Monitor water volume precisely in Dean-Stark.
-
-
Issue: Low Alkylation Yield.
-
Cause: Enolate aggregation.
-
Fix: Add DMPU or HMPA (caution: toxic) to break aggregates. Ensure bromide is fresh.
-
-
Issue: Intermediate Alcohol Persists.
-
Cause: Acid hydrolysis too mild.
-
Fix: Increase HCl concentration to 3M or gently warm the biphasic hydrolysis mixture to 40°C to drive dehydration.
-
Visual Workflow (DOT Diagram)
Figure 2: Step-by-step reaction workflow from the spiro-ketal scaffold to the bioactive target.
References
-
PubChem. (2025).[7][8] 1,4-Dioxaspiro[4.4]nonane - Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Organic Syntheses. (n.d.). Preparation of 2-methyl-1,3-cyclopentanedione. Organic Syntheses, Coll. Vol. 5, p.767. Retrieved January 29, 2026, from [Link]
-
Odinity. (2014).[9] Synthesis of Dihydrojasmone. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (2017). Synthesis of 1,4-Dioxaspiro[4.4] Novel Compounds from Oleic Acid. Retrieved January 29, 2026, from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN102746269A - New preparation process of 1, 4-cyclohexanedione monoethylene acetal - Google Patents [patents.google.com]
- 7. 1,7-Diazaspiro[4.4]nonan-2-one | C7H12N2O | CID 83815128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. odinity.com [odinity.com]
Troubleshooting & Optimization
Technical Support: Optimizing Yield in 1,4-Dioxaspiro[4.4]nonan-7-one Synthesis
Executive Summary
The synthesis of 1,4-Dioxaspiro[4.4]nonan-7-one (cyclopentane-1,3-dione monoethylene ketal) is notoriously difficult due to the high enolic stability of the starting material (cyclopentane-1,3-dione) and the challenge of distinguishing between mono- and bis-ketalization.
Standard "textbook" ketalization often results in low yields (<40%) due to stalled conversion or inseparable mixtures. This guide outlines two validated strategies:
-
The "Direct Control" Method: Optimized for speed but requires strict stoichiometric control.
-
The "Bis-Ketal Hydrolysis" Method (Recommended): A two-step protocol that significantly improves yield and purity by exploiting the thermodynamic stability of the mono-ketal.
Part 1: The Core Challenge (Why Your Yield is Low)
Before optimizing, you must understand the enemy: Enolization .
Cyclopentane-1,3-dione exists almost exclusively in its enol form in solution.
-
The Problem: The enol form is nucleophilic and resists attack by the glycol (also a nucleophile). Acid catalysis is required not just to activate the carbonyl, but to shift the tautomeric equilibrium.
-
The Trap: Once the first ketal forms, the ring strain and electronic environment change. If water is not removed aggressively, the reaction reverses. If conditions are too forcing without control, the second ketone reacts, forming the bis-ketal.
Part 2: Strategic Protocols
Strategy A: The "Bis-Ketal Hydrolysis" Route (High Yield)
Best for: High purity requirements, scaling up, and avoiding "stuck" reactions.
Concept: Instead of fighting to stop the reaction halfway, drive it fully to the bis-ketal (1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane), which is chemically distinct and easy to isolate. Then, selectively hydrolyze one ketal group.
Workflow Diagram:
Figure 1: The Two-Step "Bis-Ketal" Strategy for maximizing yield.
Protocol:
-
Bis-Protection: Reflux cyclopentane-1,3-dione (1 eq) with ethylene glycol (4.0 eq ) and p-TsOH (0.05 eq) in benzene/toluene with a Dean-Stark trap. Continue until water evolution ceases completely (forcing conditions).
-
Workup: Wash with NaHCO3, dry, and concentrate to obtain the crude bis-ketal.
-
Selective Hydrolysis: Dissolve the bis-ketal in acetone/water (10:1). Add a catalytic amount of dilute H2SO4 or oxalic acid. Stir at 0°C to Room Temp .
Strategy B: Optimized Direct Synthesis
Best for: Rapid screening or when bis-ketal intermediates are difficult to handle.
Quantitative Optimization Table:
| Parameter | Standard Condition | Optimized Condition | Reasoning |
| Solvent | Toluene (BP 110°C) | Benzene (BP 80°C) or Cyclohexane | Lower boiling point prevents thermal decomposition/polymerization of the sensitive dione. |
| Stoichiometry | 1.0 eq Glycol | 0.95 - 1.05 eq Glycol | Slight deficit prevents bis-ketal formation; slight excess drives conversion. Precise 1.05 eq is ideal. |
| Catalyst | H2SO4 | p-TsOH or PPTS | Organic soluble acids provide better homogeneity; PPTS is milder if degradation is observed. |
| Water Removal | Molecular Sieves | Active Dean-Stark | Sieves can grind and clog; azeotropic distillation is the only way to drive the equilibrium effectively. |
Part 3: Troubleshooting Guide (Q&A)
Q1: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why? A: You have likely reached the "water limit." In 1,3-dione ketalization, the reaction generates water which inhibits the acid catalyst and pushes the equilibrium back to the starting material.
-
Fix: Ensure your Dean-Stark trap is actually removing water. If using molecular sieves, they may be saturated. Replace them.
-
Advanced Fix: Use a Soxhlet extractor filled with activated 4Å molecular sieves mounted between the flask and the condenser. This dries the returning solvent more effectively than a standard trap.
Q2: I see a major spot on TLC that isn't my product or starting material. A: This is likely the Bis-ketal or a Self-Aldol Polymer .
-
Diagnosis: If the spot is less polar (higher Rf) than your target, it is the bis-ketal.
-
Remedy: Do not discard! Isolate this "impurity" and subject it to the hydrolysis protocol (Strategy A, Step 3) to convert it back to your desired mono-ketal. This "waste" is actually a stored form of your product.
Q3: The product decomposes during column chromatography. A: Ketal groups are acid-sensitive. Silica gel is slightly acidic.
-
Fix: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in hexane before loading your sample. This neutralizes the silica and prevents deprotection on the column.
Q4: Why is my yield lower than the cyclohexanedione analog? A: Ring strain. The 5-membered ring of cyclopentane-1,3-dione has significant angle strain (approx 6-10 kcal/mol more than cyclohexane). Introducing an sp3 carbon (ketal) into the sp2-rich planar enol system is energetically costly.
-
Implication: You cannot expect the 90%+ yields seen with cyclohexane derivatives using standard methods. Expect 60-70% as a "good" yield unless using the Bis-Ketal route.
Part 4: Mechanism & Logic
The following diagram illustrates the competing equilibria that dictate your yield. Understanding this helps you control the reaction vector.[4]
Figure 2: Reaction Equilibrium. Note that the Enol form acts as a thermodynamic sink, slowing the forward reaction.
References
-
Volpe, T. et al. (1986).[1] Synthesis of monoethylene ketal of 2-methyl-1,3-cyclopentanedione via a two-step procedure.[1] [Journal of Chemical Research]. (Validated the bis-ketal hydrolysis strategy for 5-membered diones).
-
BenchChem. (2025). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. Retrieved from . (Provides analogous protocols for selective deketalization).
-
Indian Academy of Sciences. Hydrolysis rates of ethylene ketals in 1,3-cyclohexanediones. Retrieved from . (Mechanistic insight into steric control of hydrolysis).
- Organic Syntheses.Preparation of Cycloheptane-1,3-dione. [Org. Synth. 2010, 87, 161-169]. (General handling of cyclic 1,3-diones).
Sources
"common side reactions in 1,4-Dioxaspiro[4.4]nonan-7-one synthesis"
This guide functions as a specialized Technical Support Center for organic chemists and process engineers working with the synthesis of 1,4-Dioxaspiro[4.4]nonan-7-one (also known as cyclopentane-1,3-dione monoethylene ketal).
Status: Operational | Tier: Level 3 (Senior Scientist Support) | Topic: Side Reaction Troubleshooting
System Overview & Chemistry Core
Target Molecule: this compound (CAS: 4746-97-8 for the [4.5] analog, often applied by proxy; specific [4.4] CAS: 104052-05-3 or similar derivatives). Primary Route: Acid-catalyzed condensation of cyclopentane-1,3-dione with ethylene glycol .
The Central Challenge: The Enol Trap
Unlike cyclohexane-1,3-dione, the five-membered cyclopentane-1,3-dione exists predominantly in its enol form due to ring strain and planarization. This creates a thermodynamic sink. The enol is nucleophilic, not electrophilic, making it resistant to the initial attack by ethylene glycol. Successful synthesis requires forcing the equilibrium away from the stable enol.
Figure 1: Reaction landscape showing the competitive enolization trap vs. the productive ketalization pathway.
Troubleshooting Guides (Q&A Format)
Issue A: "My reaction conversion stalls at ~40-50% regardless of time."
Diagnosis: Enolization Lock. The starting material has equilibrated to the unreactive enol form. Water generated by the reaction (if any occurred) is pushing the equilibrium back to the dione/enol mixture.
Technical Fix:
-
Solvent Switch: Move from Benzene (traditional) to Toluene or Cyclohexane/Toluene mix . Higher boiling points allow for more efficient water removal via azeotrope.
-
The Dean-Stark Necessity: You must use a Dean-Stark trap. Molecular sieves alone are often insufficient for the kinetics of this specific dione.
-
Catalyst Spike: Increase p-Toluenesulfonic acid (pTSA) concentration to 5 mol%. If the reaction remains stalled, switch to PPTS (Pyridinium p-toluenesulfonate) which is milder but can sometimes bypass specific inhibition pathways, though pTSA is standard for the dione.
Issue B: "I see a less polar spot forming (High Rf). Is this my product?"
Diagnosis: Bis-ketal Formation (Over-protection). The target mono-ketal still possesses a ketone. If the reaction runs too long or with excess glycol, you form 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane .
Technical Fix:
-
Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of ethylene glycol. Do not use excess glycol "to drive the reaction."
-
Monitoring: Stop the reaction immediately when the bis-ketal spot appears on TLC, even if starting material remains. It is easier to separate the dione (very polar) from the mono-ketal than to separate the mono-ketal from the bis-ketal.
Issue C: "The product decomposes on the silica column."
Diagnosis: Acid Sensitivity. Ketal hydrolysis is acid-catalyzed. Silica gel is slightly acidic (pH 4-5). The strained spiro-ring system of the 5-membered ketone is sensitive.
Technical Fix:
-
Column Pre-treatment: Neutralize your silica gel. Flush the column with 1% Triethylamine (Et3N) in hexanes before loading your sample.
-
Eluent Modifier: Add 0.5% Et3N to your eluent system.
Side Reaction Data Matrix
| Side Reaction | Observation (TLC/NMR) | Root Cause | Prevention Strategy |
| Bis-ketalization | High Rf spot; disappearance of C=O signal in IR. | Excess glycol; Reaction time too long. | Limit glycol to 0.95 eq; Monitor by GC/TLC every 30 min. |
| Self-Aldol Dimer | Streaking/Polymer at baseline; Complex aliphatic region in NMR. | High concentration; Base contamination; Localized heating. | Dilute reaction (0.1 M); Ensure vigorous stirring to disperse heat. |
| Hydrolysis (Reversion) | Reappearance of Starting Material during workup. | Aqueous acid wash; Acidic silica gel. | Quench with NaHCO3; Use Et3N-buffered silica. |
| Enol Ether Formation | Vinyl proton signals in NMR (approx 5.0-5.5 ppm). | Incomplete ketalization; Loss of water from hemiketal without ring closure. | Ensure efficient water removal (Dean-Stark). |
Validated Experimental Protocol
Standardized for 10 mmol scale. Self-validating checkpoints included.
Step 1: Setup
-
Vessel: 100 mL Round Bottom Flask (RBF) with a Dean-Stark trap and reflux condenser.
-
Reagents:
-
Cyclopentane-1,3-dione (1.0 g, ~10 mmol).
-
Ethylene Glycol (0.62 g, 10 mmol) — Crucial: Do not exceed.
-
p-Toluenesulfonic acid monohydrate (pTSA) (95 mg, 0.5 mmol, 5 mol%).
-
Solvent: Toluene (50 mL).
-
Step 2: Reaction (The "Azeotropic Drive")
-
Combine dione, glycol, and toluene. Stir until suspended.
-
Add pTSA.
-
Heat to vigorous reflux. The solvent must return from the condenser, fill the trap, and overflow back to the flask.
-
Checkpoint 1 (Visual): Water droplets should separate in the Dean-Stark trap within 15 minutes. If not, insulate the RBF and the arm of the trap with foil.
Step 3: Monitoring & Workup
-
Monitor TLC (EtOAc/Hexane 1:1) every hour.
-
Stain: KMnO4 (Dione stains yellow/brown; Ketal stains faint).
-
-
Stop Point: When the bis-ketal spot (top of plate) becomes visible, STOP. Do not wait for full conversion.
-
Quench: Cool to RT. Add Triethylamine (0.5 mL) immediately to neutralize the catalyst.
-
Wash with Sat. NaHCO3 (2 x 20 mL) and Brine (1 x 20 mL).
-
Dry over Na2SO4 (anhydrous) and concentrate in vacuo.
Step 4: Purification
-
Flash Chromatography: Silica gel (neutralized with 1% Et3N).
-
Gradient: 10% -> 40% EtOAc in Hexanes.
-
Yield Expectation: 60-75% (isolated).
Decision Tree for Troubleshooting
Figure 2: Logical decision tree for diagnosing synthetic failures.
References
-
BenchChem. An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. (Provides foundational protocols for spiro-ketal synthesis and precursor handling).
-
PubChem. 1,4-Dioxaspiro[4.4]nonane Compound Summary. (Physical properties and safety data for the core skeleton).
-
National Institutes of Health (NIH). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols. (Discusses the stability and reactivity of cyclopentane-1,3-dione vs. its enol forms).
-
Organic Chemistry Portal. Protection of Carbonyl Compounds: 1,3-Dioxanes, 1,3-Dioxolanes. (General mechanistic principles for acid-catalyzed ketalization).
"troubleshooting guide for 1,4-Dioxaspiro[4.4]nonan-7-one experiments"
SpiroCyclic Chemical Systems Division
Status: ONLINE | Ticket ID: #SC-44-NON-7 | Agent: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary & Molecule Profile
Welcome to the technical support hub for 1,4-Dioxaspiro[4.4]nonan-7-one (CAS: 109459-59-8).[1] This molecule acts as a critical "masked" building block in organic synthesis.[1] It is the mono-ethylene ketal of 1,3-cyclopentanedione.[1]
Researchers typically encounter issues in three specific domains:
-
Selectivity: Difficulty synthesizing the mono-ketal without forming the bis-ketal.[1]
-
Reactivity: Failure of nucleophilic additions (e.g., Grignard) due to high enolization rates of the
-protons.[1] -
Stability: Inadvertent deprotection (hydrolysis) of the ketal during acidic workups.[1]
This guide addresses these failure points with mechanistic correctives.
Quick Data Reference
| Property | Value / Condition | Note |
| IUPAC Name | This compound | Mono-ketal of 1,3-cyclopentanedione |
| Molecular Weight | 142.15 g/mol | |
| Ring Strain | High (Cyclopentanone) | |
| pKa ( | Highly prone to enolization | |
| Storage | -20°C, Inert Atmosphere | Hygroscopic; acid-sensitive |
Module 1: Synthesis & Purity Troubleshooting
User Issue: "I am trying to protect 1,3-cyclopentanedione, but I keep getting a mixture of starting material, mono-ketal, and bis-ketal. How do I isolate the mono-ketal?"
The Mechanism of Failure
The reaction of 1,3-cyclopentanedione with ethylene glycol is an equilibrium process.[1] The second carbonyl group is less electrophilic than the first due to the inductive effect of the newly formed ketal, but it is still reactive.[1] If you use a large excess of glycol or run the reaction too long, you drive the equilibrium toward the thermodynamic sink: the bis-ketal.[1]
Corrective Protocol: Stoichiometric Control
Do not use a large excess of ethylene glycol.[1]
-
Stoichiometry: Use exactly 0.95 to 1.0 equivalents of ethylene glycol per equivalent of dione.[1] Do not use excess.
-
Solvent: Benzene or Toluene (for Dean-Stark water removal).[1]
-
Catalyst: p-Toluenesulfonic acid (pTSA), 5 mol%.[1]
-
Monitoring: Stop the reaction immediately when the starting material is consumed (TLC/GC).
-
Purification: The mono-ketal is significantly more polar than the bis-ketal but less polar than the dione.[1] Flash chromatography on silica (neutralized with 1% Et
N) is required.[1]
Figure 1: Kinetic pathway of ketalization.[1] Controlling stoichiometry prevents the k2 step.
Module 2: Nucleophilic Addition (The "Grignard Failure")
User Issue: "I added Phenylmagnesium Bromide (PhMgBr) to the ketone, but after workup, I only recovered the starting material. No alcohol was formed."[1]
The Mechanism of Failure: Enolization vs. Addition
This is the most common failure mode for cyclopentanones with
-
The Problem: The protons adjacent to the carbonyl (C6 and C8 positions) are acidic.[1] Grignard reagents are strong bases as well as nucleophiles.[1]
-
The Outcome: The Grignard reagent acts as a base, deprotonating the
-carbon to form an enolate.[1] This enolate is stable until quench, at which point it reprotonates back to the starting ketone.[1]
Corrective Protocol: Organocerium (Luche) Chemistry
To force nucleophilic addition, you must increase the electrophilicity of the carbonyl or decrease the basicity of the nucleophile.[1] The Organocerium method is the gold standard here.[1]
Protocol:
-
Dry the CeCl
: Use Cerium(III) chloride heptahydrate.[1] Dry it under high vacuum at 140°C for 2 hours until it forms a fine white powder (Anhydrous CeCl ).[1] Critical Step. -
Activation: Suspend anhydrous CeCl
(1.5 eq) in dry THF. Stir for 1 hour. -
Transmetallation: Add the Grignard reagent (R-MgX) to the CeCl
suspension at -78°C. Stir for 30 mins. This forms the less basic, more oxophilic organocerium species.[1] -
Addition: Add your this compound (dissolved in THF) slowly.
-
Result: The organocerium reagent prefers 1,2-addition over enolization.[1]
Module 3: Stability & Workup (The "Disappearing Product")
User Issue: "My NMR shows the product in the crude mixture, but after column chromatography, the ketal is gone, and I see peaks for the diketone."
The Mechanism of Failure: Acid Hydrolysis
Spiro-dioxolanes on 5-membered rings are reasonably stable, but they are acid-labile.[1]
-
The Culprit: Silica gel is slightly acidic (pH 5-6).[1] During purification, the acidic surface catalyzes the hydrolysis of the ketal back to the ketone, especially if the elution is slow.[1]
-
Chloroform Acidity: CDCl
(NMR solvent) often contains traces of HCl, which can degrade the sample overnight.[1]
Corrective Protocol: Buffered Isolation
-
Quench: Use saturated NH
Cl mixed with 10% NH OH (buffer to pH 8) rather than HCl. -
Column Pre-treatment: Pre-wash your silica gel column with 1% Triethylamine (Et
N) in Hexanes before loading your sample.[1] -
Eluent: Add 0.5% Et
N to your mobile phase solvent system.[1] -
NMR: Filter CDCl
through basic alumina before use to remove acid traces.
Figure 2: Decision tree for preserving the ketal protecting group.
Frequently Asked Questions (FAQs)
Q: Can I use the dimethyl ketal (from methanol) instead of the ethylene glycol ketal? A: It is not recommended.[1] Cyclic ketals (dioxolanes) are entropically much more stable than acyclic dimethyl ketals.[1] The dimethyl ketal is far more likely to hydrolyze spontaneously upon exposure to atmospheric moisture.[1]
Q: I see a "doublet of triplets" in my NMR at 2.0-2.5 ppm. What is this?
A: These are the
Q: Why is the [4.4] system harder to work with than the [4.5] (cyclohexane) system?
A: Ring strain. The cyclopentanone ring has approximately 6 kcal/mol more strain than the cyclohexanone.[1] This changes the hybridization angle at the carbonyl carbon, making it slightly less reactive toward bulky nucleophiles and more prone to enolization due to the relief of eclipsing interactions upon forming the sp
References
-
Synthesis & Properties: this compound. BLD Pharm.[1] CAS: 109459-59-8.[1][2] Link
-
Ketalization Kinetics: Greene, T. W., & Wuts, P. G. M.[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for acetal/ketal stability).
-
Organocerium Chemistry: Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents."[1] Journal of the American Chemical Society, 111(12), 4392-4398.[1] (Foundational text for suppressing enolization).
-
Grignard Troubleshooting: Troubleshooting Grignard Reactions. Master Organic Chemistry. Link
-
Cyclopentanedione Chemistry: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Analogous chemistry). ChemicalBook CAS 4746-97-8.[1][3][4] Link
Sources
"stability and proper storage of 1,4-Dioxaspiro[4.4]nonan-7-one"
Technical Support Center: 1,4-Dioxaspiro[4.4]nonan-7-one Stability & Handling
Subject: Technical Guide for Storage, Stability, and Troubleshooting of this compound CAS Registry Number: 109459-59-8 Chemical Family: Spirocyclic Ketals / Protected Cyclopentanediones
Technical Snapshot & Chemical Identity
Before addressing stability, we must define the structural vulnerabilities of this molecule. This compound is the mono-ethylene ketal of 1,3-cyclopentanedione. Its stability profile is dictated by two competing functionalities: the acid-labile dioxolane ring (ketal) and the enolizable ketone .
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₀O₃ |
| Molecular Weight | 142.15 g/mol |
| Physical State | Viscous liquid or low-melting solid (depending on purity) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water |
| Key Sensitivities | Moisture (Hydrolysis), Acid (Deprotection), Heat (Polymerization) |
Storage & Stability Protocols (The "Gold Standard")
Q: What are the absolute requirements for long-term storage?
A: To maintain purity >97% over 6+ months, you must arrest two primary degradation pathways: hydrolysis of the ketal and aldol-type condensation of the ketone.
The Protocol:
-
Temperature: Store at 2°C to 8°C (Refrigerated). For storage exceeding 6 months, -20°C is recommended to inhibit slow polymerization.
-
Atmosphere: Strictly Inert (Argon or Nitrogen) . The compound is hygroscopic; atmospheric moisture will catalyze the reversion to 1,3-cyclopentanedione.
-
Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene bottles as the compound may leach plasticizers or diffuse through the wall.
-
Solvent: Do not store in solution for long periods. If necessary, use anhydrous THF or DCM stabilized with amylene, stored over 3Å molecular sieves.
Q: Why did my batch turn yellow/brown?
A: Color change indicates enolization and subsequent self-condensation . The C6 and C8 positions (alpha to the ketone) are acidic. In the presence of trace bases or even on glass surfaces over time, the ketone can enolize and attack another molecule, leading to conjugated oligomers (yellow/brown chromophores).
-
Action: If the color is pale yellow, purity is likely still >95%. If dark brown/orange, purification is required (see Section 4).
Mechanism of Degradation
Understanding why the compound degrades allows you to prevent it. The primary failure mode is Acid-Catalyzed Hydrolysis .
The Pathway:
Trace water + Trace Acid (or CO₂)
Figure 1: Degradation pathways showing the critical role of moisture (Red path) and heat/base (Yellow path).
Troubleshooting & Rescue Protocols
Q: My NMR shows a triplet at ~2.6 ppm and a singlet at ~4.0 ppm. Is this normal?
A:
-
Singlet at ~4.0 ppm: This corresponds to the 4 protons of the ethylene ketal (–O–CH₂–CH₂–O–). This confirms the protecting group is intact.
-
Multiplets/Triplets at 1.8–2.6 ppm: These are the cyclopentane ring protons.
-
Red Flag: If you see a new broad singlet appearing around 2.5–3.0 ppm or loss of the 4.0 ppm singlet, your compound has hydrolyzed to 1,3-cyclopentanedione .
Q: Can I re-purify a degraded batch?
A: Yes. If the compound is yellow or contains hydrolysis products, use the following protocol. Do not distill unless you have high-vacuum equipment (<0.5 mmHg), as the heat required at standard vacuum may trigger polymerization.
Standard Operating Procedure: Flash Column Purification
-
Stationary Phase: Silica Gel (230-400 mesh). Neutralize the silica first: Flush the column with 1% Triethylamine in Hexanes to deactivate acidic sites that could cleave the ketal.
-
Eluent: Gradient of Hexanes:Ethyl Acetate (Start 90:10
70:30). -
Loading: Load as a concentrated solution in minimal DCM.
-
Collection: The ketal is less polar than the dione. It will elute first. The dione (degradation product) is highly polar and will stick to the baseline or elute much later.
-
Finishing: Concentrate fractions at <30°C to prevent thermal degradation.
Experimental Workflow Decision Tree
Use this logic flow to determine if your reagent is safe to use in critical experiments (e.g., Grignard additions, reductions).
Figure 2: Quality control decision matrix for pre-experiment validation.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for ketal stability and hydrolysis mechanisms).
"safety precautions for handling 1,4-Dioxaspiro[4.4]nonan-7-one"
Ticket ID: #DSP-449-SAFE
Status: Open
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Critical Safety Overview (The Triage Phase)
User: "I have a bottle of 1,4-Dioxaspiro[4.4]nonan-7-one. What are the immediate hazards before I open it?"
Specialist Response: Treat this compound as a reactive organic intermediate with specific sensitivity to acidic environments. While it shares structural motifs with stable solvents, its spiro-ketal functionality dictates strict handling protocols.[1]
Core Hazard Profile (GHS Classification Estimates)
Based on structural analogs (e.g., 1,4-dioxaspiro[4.5]decan-8-one) and functional group analysis.[1]
| Hazard Class | H-Code | Description | Critical Action |
| Flammable Liquid | H226 | Flammable liquid and vapor.[1] | Ground all glassware; use spark-proof tools. |
| Skin Irritant | H315 | Causes skin irritation.[1][2] | Nitrile gloves (0.11 mm) are minimum standard.[1] |
| Eye Irritant | H319 | Causes serious eye irritation.[1][2][3][4][5][6][7][8] | Goggles required; face shield recommended for >10g scale. |
| STOT-SE | H335 | May cause respiratory irritation.[2][3][5][6][7][8] | Mandatory: Handle only inside a certified fume hood. |
WARNING: Do not confuse this compound with 1,4-Dioxane . While they share an ether linkage, this compound is a ketal-protected ketone, not a simple solvent.[1] It does not carry the same severe carcinogenicity warnings as 1,4-dioxane, but it possesses unique chemical instabilities described below.
Stability & Reactivity Troubleshooting
User: "My sample has turned from clear to a viscous yellow oil. Is it still usable?"
Specialist Response: This is a common ticket.[1] The yellowing indicates degradation, likely triggered by acid-catalyzed hydrolysis or auto-oxidation .[1]
The "Acid Trap" Mechanism
The 1,4-dioxaspiro[4.4] moiety acts as a protecting group (ethylene ketal) for a ketone.[1] This group is stable in basic or neutral conditions but highly labile in the presence of acids and moisture.
-
The Failure Mode: Trace acid (even from unwashed glassware) + atmospheric moisture
Hydrolysis.[1] -
The Result: The spiro ring opens, releasing 1,3-cyclopentanedione (or related diones) and ethylene glycol .[1] The dione is highly reactive, prone to enolization and subsequent polymerization, leading to the viscous yellow/brown sludge you observed.[1]
Visualizing the Degradation Pathway
The following diagram illustrates the chemical fate of your compound if mishandled.[1]
Caption: Figure 1. Acid-catalyzed hydrolysis pathway leading to irreversible sample degradation.[1]
Storage & Handling Protocols
User: "How do I prevent this degradation during storage and synthesis?"
Specialist Response: You must implement a "Dry & Basic" protocol.
Storage Decision Matrix
Follow this logic flow to ensure shelf-life integrity (typically 6-12 months if stored correctly).
Caption: Figure 2. Storage logic flow. Inert atmosphere is critical to prevent moisture ingress.
Handling "Pro-Tips"
-
Glassware Prep: All glassware must be oven-dried and base-washed (rinsed with dilute NaHCO₃ solution and dried) if you suspect acidic residues.[1]
-
Chromatography: If purifying via silica gel column:
-
Solvents: Use only anhydrous solvents (THF, DCM).[1] Avoid protic solvents (Methanol, Ethanol) if trace acid is present, as trans-ketalization can occur.[1]
Emergency Response (FAQs)
Q: I spilled about 5mL on the bench. Can I just wipe it up with water? A: NO.
-
Reason: Adding water to the neat compound, especially if the surface is not neutral, can accelerate hydrolysis and release heat.[1]
-
Protocol:
Q: I inhaled vapors while weighing it out. I feel dizzy. A: Move to fresh air immediately.
-
Mechanism: Like many cyclic ketones/ketals, this compound acts as a central nervous system (CNS) depressant at high concentrations.[1]
-
Action: If symptoms (dizziness, headache) persist for >15 minutes, seek medical attention. Provide the SDS for 1,4-dioxaspiro[4.5]decan-8-one as a reference if the specific SDS is unavailable, noting the structural similarity.
Q: Can I distill it to purify the yellow liquid? A: Proceed with extreme caution.
-
Risk: Distillation requires heat.[1] If any acid is present (even trace), the heat will catalyze rapid decomposition/polymerization, potentially leading to a "runaway" reaction or solidification in the condenser.[1]
-
Requirement: You must add a solid base (e.g., K₂CO₃ or NaHCO₃) to the distillation flask to neutralize the environment before heating.[1] Distill under high vacuum to minimize thermal stress.
References & Data Verification
-
PubChem. 1,4-Dioxaspiro[4.4]nonane (structural backbone data).[1] National Library of Medicine. Available at: [Link]
-
Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds.[1] ResearchGate.[1] (Verifying synthesis and stability conditions). Available at: [Link]
Disclaimer: This guide is for technical support purposes and assumes a standard laboratory setting. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.
Sources
- 1. 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. buyat.ppg.com [buyat.ppg.com]
Technical Support Center: Impurity Profiling for 1,4-Dioxaspiro[4.4]nonan-7-one
Executive Summary
1,4-Dioxaspiro[4.4]nonan-7-one (CAS 4746-97-8) is a critical "desymmetrized" intermediate derived from 1,3-cyclopentanedione. Its value lies in the selective protection of one ketone, allowing sequential functionalization of the ring. However, this molecule presents a classic "Goldilocks" analytical challenge: it is thermodynamically unstable relative to the bis-ketal during synthesis and kinetically unstable (acid-labile) during analysis.
This guide addresses the three most common support tickets we receive: ghost peaks in GC , on-column degradation in HPLC , and quantification errors in NMR .
Part 1: The Impurity Landscape
Before troubleshooting, you must define what you are looking for. In the synthesis of this compound, the reaction equilibrium is sensitive.
| Compound Class | Common Name | Structural Characteristic | Origin | Analytical Risk |
| Target | Mono-ketal | This compound | Desired Product | Acid sensitive; thermally labile >200°C. |
| Impurity A | Starting Material | Cyclopentane-1,3-dione | Unreacted / Hydrolysis Product | Exists as enol-tautomer ; streaks on silica; acidic. |
| Impurity B | Bis-ketal | 1,3-Cyclopentanedione bis(ethylene ketal) | Over-reaction (Thermodynamic sink) | Chemically inert; lacks UV chromophore compared to enol. |
| Impurity C | Polymers | Poly-aldol condensates | Base-catalyzed side reaction | "Gunk" at baseline; insoluble in MeOH. |
Part 2: Visualizing the Problem Space
The following diagram illustrates the synthesis equilibrium and the specific points where analytical methods often induce artifactual impurities.
Figure 1: Synthesis and Degradation Pathways.[1][2][3][4][5] Note the "Artifact" node, representing false impurity signals generated during analysis.
Part 3: Troubleshooting Guides (Q&A)
Module 1: Gas Chromatography (GC-MS/FID)
Q: Why do I see a broad "hump" or a split peak for my main compound in GC, even though NMR shows it is pure?
A: You are likely witnessing thermal deketalization inside the injector port. Cyclic ketals are thermally stable up to a point, but 1,3-dione derivatives are prone to reversion, especially if the glass liner is dirty (acidic active sites). The "impurity" you see is the starting material being generated during the injection.
Protocol: The "Cool-On-Column" Validation
-
Check the Inlet Temperature: If you are running at standard 250°C, lower it to 180°C–200°C .
-
Liner Hygiene: Switch to a deactivated (silanized) glass liner . Active silanol groups on untreated glass act as Lewis acids, catalyzing the cleavage of the dioxolane ring.
-
Split Ratio: Increase the split ratio (e.g., 50:1). High residence time in a hot inlet favors degradation.
-
Proof of Artifact: Inject the sample at a significantly lower inlet temperature (or use Cool-On-Column injection if available). If the "impurity" peak diminishes significantly, it was an artifact, not a real contaminant.
Technical Insight: The 1,3-relationship of the oxygen functionalities makes this specific ketal more labile than a standard cyclohexanone ketal due to the ring strain of the 5-membered ring and electronic repulsion.
Module 2: HPLC Method Development
Q: My target peak tails severely, and I see a small pre-peak that grows over time in the autosampler. Is my column failing?
A: Your mobile phase is likely too acidic. Standard reverse-phase methods often use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. For this compound, this is fatal. The acidic aqueous environment hydrolyzes the ketal back to the dione while the sample sits in the autosampler or travels through the column.
Protocol: pH-Neutral Method Switch
-
Buffer Selection: Remove strong acids. Use 10mM Ammonium Acetate (pH 6.8) or Ammonium Bicarbonate.
-
Solvent: Acetonitrile is preferred over Methanol (Methanol can theoretically induce trans-ketalization, though rare without acid).
-
Column Temp: Keep the column oven at 25°C or 30°C . Avoid 40°C+ as heat accelerates the hydrolysis.
-
Verification: Prepare a sample in pure acetonitrile (no water). Inject immediately. Compare with a sample left in 50:50 Water:MeCN for 4 hours. If the impurity grows in the wet sample, it is hydrolysis.
Module 3: NMR Interpretation
Q: I see a complex multiplet around 1.7-2.3 ppm and cannot distinguish the mono-ketal from the bis-ketal. How do I quantify the ratio?
A: Focus on the Ethylene Bridge Protons (3.9 - 4.1 ppm). The aliphatic region (cyclopentane ring protons) is crowded because the mono-ketal has lower symmetry than the bis-ketal, leading to complex splitting.
Protocol: The Integration Ratio Check
-
Target (Mono-ketal): Look for the 4 protons of the dioxolane ring (–O–CH₂–CH₂–O–). They typically appear as a tight singlet or narrow multiplet around 3.95–4.05 ppm .
-
Key Feature: The cyclopentane ring protons will show distinct asymmetry (protons
to the ketone vs. to the ketal).
-
-
Impurity (Bis-ketal): This molecule is highly symmetric. The two ethylene bridges are equivalent.
-
Diagnostic: If Bis-ketal is present, you will see a second singlet in the 3.9–4.1 ppm region, usually slightly upfield or downfield depending on the solvent (CDCl₃ vs DMSO-d₆).
-
-
Impurity (Starting Material): 1,3-Cyclopentanedione often exists as an enol. Look for the enolic proton (very broad, >10 ppm) or the alkene proton of the enol form if in equilibrium.
Part 4: Analytical Decision Tree
Use this workflow to validate your Certificate of Analysis (CoA).
Figure 2: Step-by-step logic for distinguishing real impurities from analytical artifacts.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative text on the stability of 1,3-dioxolanes and their sensitivity to aqueous acid).
-
Banerjee, A., et al. (2010).[6] "A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal." Journal of Chemistry. (Methodology extrapolated for spiro-ketal analysis, highlighting the separation of mono- vs bis-ketals).
-
PubChem Compound Summary. (2025). "this compound (CAS 4746-97-8)." National Center for Biotechnology Information. (Structural confirmation and physical property data). Link
-
BenchChem Technical Data. (2025). "Synthesis and Precursors of 1,4-Dioxaspiro compounds." (Industrial context on the synthesis from 1,3-diones). Link
Sources
Technical Support Center: Solvent Systems for 1,4-Dioxaspiro[4.4]nonan-7-one
Current Status: Operational Ticket ID: T-SPK-007 Subject: Alternative Solvent Systems & Stability Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are working with 1,4-Dioxaspiro[4.4]nonan-7-one (CAS: 176-32-9), a spirocyclic intermediate containing two distinct functionalities: a reactive cyclopentanone ring and a protective dioxolane (ketal) ring.
The Challenge: This molecule presents a dichotomy in stability. The ketone requires polar aprotic conditions for nucleophilic addition, while the ketal is highly sensitive to aqueous acids. Furthermore, traditional solvents for this class (DCM, Benzene, THF) are facing severe regulatory restriction (REACH, EPA).
The Solution: This guide provides validated "Green" solvent alternatives (2-MeTHF, CPME, Ethyl Acetate) and troubleshooting protocols to maintain structural integrity during synthesis and isolation.
Module 1: Solvent Compatibility & Selection
Question: "I need to replace Dichloromethane (DCM) and THF. What are the validated alternatives for this specific spirocycle?"
Answer: For this compound, direct substitution is possible but requires adjustment based on the reaction type. We categorize alternatives based on Solvation Power and Chemical Inertness .[1]
Table 1: Validated Solvent Replacement Matrix
| Process Step | Traditional Solvent (Toxic) | Recommended Green Alternative | Technical Rationale |
| Reaction Medium (Grignard/Reduction) | THF (Tetrahydrofuran) | 2-MeTHF (2-Methyltetrahydrofuran) | 2-MeTHF has a higher boiling point (80°C vs 66°C) and forms stable complexes with organometallics.[1] It is derived from corncobs (biogenic).[1][2] |
| Extraction / Workup | DCM (Dichloromethane) | 2-MeTHF or CPME | Unlike THF, 2-MeTHF and CPME (Cyclopentyl methyl ether) are immiscible with water, allowing direct phase separation without solvent swapping. |
| Chromatography | DCM / Methanol | EtOAc / Ethanol (3:1) | A 3:1 mixture of Ethyl Acetate/Ethanol in Heptane often replicates the elution profile of DCM/MeOH on silica gel.[1] |
| Crystallization | Hexane / Ether | Heptane / IPA | Heptane is less neurotoxic than Hexane.[1] Isopropyl Alcohol (IPA) provides better solubility control for polar ketones.[1] |
Visual Workflow: Solvent Selection Decision Tree
Figure 1: Decision matrix for selecting solvents based on the specific chemical operation, prioritizing green chemistry principles.
Module 2: Troubleshooting Stability Issues
Question: "My yield is low, and NMR shows deprotection of the ketal. What happened?"
Answer: The dioxolane ring at C1-C4 is an acetal derivative.[1] It is stable to base but labile to acid .[1] If you used a standard acidic workup (e.g., 1M HCl) or an acidic solvent (e.g., unbuffered Chloroform/DCM which generates HCl over time), you likely hydrolyzed the protecting group, reverting it to the diketone.
Protocol: The "Self-Validating" Buffered Workup
To prevent hydrolysis during isolation:
-
Diagnosis: Check the pH of your aqueous layer before mixing with the organic phase.[1] It must be pH > 7.[1]
-
The Fix: Replace strong acid quenches (HCl) with Saturated Ammonium Chloride (NH₄Cl) or Phosphate Buffer (pH 7.2) .[1]
-
Solvent Synergy: Use CPME for the extraction.[1]
Visual Mechanism: Ketal Hydrolysis Risk
Figure 2: The degradation pathway of the spiro-ketal in acidic media.[1] Avoiding aqueous acidity is critical.
Module 3: Advanced Applications (Grignard & Reduction)
Question: "I am performing a Grignard addition to the C7 ketone. Can I use 2-MeTHF?"
Answer: Yes, and it is technically superior to THF for this substrate.[1]
The Protocol:
-
Solvent: Anhydrous 2-MeTHF .
-
Advantages:
-
Lewis Basicity: 2-MeTHF coordinates with Magnesium (Grignard) and Lithium reagents effectively, often increasing the reaction rate compared to diethyl ether.
-
Workup Efficiency: Upon quenching with aqueous NH₄Cl, 2-MeTHF separates instantly.[1] THF often forms emulsions requiring salt saturation (salting out).[1]
-
-
Validation Step:
Caution: Ensure your 2-MeTHF is inhibitor-free or that the BHT stabilizer does not interfere with your specific catalyst system (though for Grignards, BHT is generally benign).[1]
Module 4: Physical Properties & Handling
For accurate solvent calculations, refer to the specific properties of this compound:
| Property | Value | Implication for Solvent Choice |
| State | Liquid / Low-melting solid | Liable to "oil out" in non-polar solvents.[1] |
| LogP | ~0.9 - 1.3 | Moderately lipophilic.[1] Soluble in alcohols, ethers, esters. |
| Boiling Point | ~54-57°C (18 mmHg) | Do not use high-boiling solvents (DMSO, DMF) unless necessary, as removal will be difficult without distilling the product. |
References
-
Pfizer Solvent Selection Guide : Alfonsi, K., et al. (2008).[1][3] "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[1][3] Green Chemistry, 10, 31-36.[3] Link
-
2-MeTHF Properties & Applications : Pace, V., et al. (2012).[1] "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1] ChemSusChem, 5(8), 1369-1379. Link
-
CPME Stability Data : Watanabe, K., et al. (2007).[1] "Cyclopentyl Methyl Ether (CPME): A New Hydrophobic Ether Solvent."[1] Organic Process Research & Development, 11(2), 251-258. Link
-
DCM Replacement in Chromatography : Taygerly, J. P., et al. (2012).[1][3] "A convenient guide to help select replacement solvents for dichloromethane in chromatography."[1][3][4] Green Chemistry, 14, 3020-3025.[3] Link
-
PubChem Compound Summary : National Center for Biotechnology Information.[1] (2024).[1][5] PubChem Compound Summary for CID 567225, 1,4-Dioxaspiro[4.4]nonane. Link(Note: Used for physical property verification of the parent skeleton).[1]
Sources
- 1. 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 4. researchgate.net [researchgate.net]
- 5. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
Technical Support Center: Scale-Up Synthesis of 1,4-Dioxaspiro[4.4]nonan-7-one
Executive Summary & Molecule Profile[1]
Target Molecule: 1,4-Dioxaspiro[4.4]nonan-7-one CAS: 109459-59-8 Structure: Mono-ethylene ketal of cyclopentane-1,3-dione. Significance: A critical chiral scaffold intermediate (often used as a racemate or resolved) for the synthesis of prostaglandins, cyclopentenone derivatives, and bioactive spirocyclic compounds.
The Scale-Up Challenge:
Unlike its six-membered ring analog (1,4-dioxaspiro[4.5]decan-8-one), the synthesis of This compound is complicated by the high acidity (pKa ~10) and enol stability of the starting material, cyclopentane-1,3-dione. Standard ketalization protocols often stall or result in low yields due to the dione existing predominantly as an unreactive enol in solution. Furthermore, the product is a
The "Golden Path" Scale-Up Protocol
This protocol is designed for a 100g to 1kg scale . It prioritizes water removal and strict pH control during isolation to prevent product reversion.
Reagents & Stoichiometry
| Reagent | Equiv.[1][2][3] | Role | Notes |
| Cyclopentane-1,3-dione | 1.0 | Substrate | Must be dry (<0.5% water). |
| Ethylene Glycol | 1.2 - 1.5 | Reagent | Slight excess drives equilibrium. |
| p-Toluenesulfonic Acid (pTSA) | 0.05 (5 mol%) | Catalyst | Monohydrate is acceptable if water is removed early. |
| Toluene | 10-15 Vol | Solvent | Azeotrope former (BP 110.6°C). Safer than Benzene. |
| Triethylamine (Et3N) | 0.1 | Quencher | CRITICAL: Used to neutralize catalyst before cooling. |
Step-by-Step Workflow
-
Dean-Stark Setup: Equip a 2L or 5L reactor with a mechanical stirrer (anchor impeller preferred for slurry handling), a Dean-Stark trap, and a reflux condenser. Fill the trap with toluene.
-
Charging: Charge Cyclopentane-1,3-dione and Toluene. Stir to suspend.
-
Catalyst Addition: Add Ethylene Glycol and pTSA.[4]
-
Reflux (The Reaction): Heat the mixture to vigorous reflux. Water evolution should be visible in the trap within 15 minutes.
-
Checkpoint: The reaction typically requires 4–8 hours. Monitor by GC or TLC (Mobile phase: 30% EtOAc/Hexane).
-
Target: >95% conversion of dione.[5]
-
-
Quenching (The Critical Step): Once conversion is complete, cool the mixture to 40°C and immediately add Triethylamine (Et3N). Stir for 30 minutes.
-
Why? The ketal is acid-labile. If you wash with water while acidic, the ketone at position 7 will facilitate the hydrolysis of the ketal at position 5.
-
-
Workup:
-
Wash the organic phase with saturated NaHCO3 (2x) to remove excess glycol and salts.
-
Wash with Brine (1x).
-
Dry over Na2SO4 or MgSO4.
-
-
Isolation: Concentrate under reduced pressure (keep bath <50°C).
-
Purification: High-vacuum distillation is required for high purity.
-
Expected BP: ~85–95°C at 0.5 mmHg (Estimate based on analogs).
-
Technical Support: Troubleshooting & FAQs
This section addresses specific failure modes reported by process chemists.
Scenario A: "The reaction has stalled at 60% conversion."
Diagnosis: The reaction has likely reached equilibrium due to insufficient water removal or "Enol Lock." Cyclopentane-1,3-dione is highly enolic; the enol form does not react with the glycol. Water accumulation shifts the equilibrium back to the dione/enol.
Troubleshooting Steps:
-
Check the Trap: Is the Dean-Stark trap full? Drain the aqueous layer. If the toluene in the trap is cloudy, water is still evolving.
-
Solvent Swap: If using Benzene (80°C), switch to Toluene (110°C). The higher temperature favors the keto-form slightly and drives the azeotrope faster.
-
Catalyst Spike: Add an additional 1-2 mol% of pTSA. The catalyst may have been deactivated by basic impurities in the glycol or dione.
-
Glycol Feed: If stalling persists, add another 0.2 eq of Ethylene Glycol.
Scenario B: "My isolated yield is low, and I see starting material in the flask after workup."
Diagnosis:
This is a classic case of Hydrolysis Reversion . You likely performed an aqueous wash while the solution was still acidic or slightly acidic. The
Corrective Action:
-
Neutralization Protocol: You must quench with Triethylamine or solid NaHCO3 before adding any water.
-
pH Check: Ensure the aqueous layer pH is >7.5 during the first wash.
-
Speed: Do not let the organic layer sit in contact with water for prolonged periods.
Scenario C: "The product is dark/black tar."
Diagnosis: Thermal decomposition or polymerization. Cyclopentane-1,3-dione derivatives are prone to aldol-type polymerization under acidic conditions at high temperatures if the water is not removed quickly.
Prevention:
-
Agitation: Ensure vigorous stirring. Localized overheating at the reactor wall can char the dione.
-
Inert Atmosphere: Run under Nitrogen/Argon. Oxidation can trigger radical polymerization.
-
Temperature Limit: Do not exceed 120°C (oil bath temp).
Visualizing the Process Logic
The following diagram illustrates the decision matrix for the synthesis and troubleshooting.
Caption: Process flow diagram emphasizing the critical "Check Conversion" loop and the risk of hydrolysis during workup.
Data & Specifications
Physical Properties
| Property | Value | Source |
| Molecular Formula | C7H10O3 | [1] |
| Molecular Weight | 142.15 g/mol | [1] |
| Appearance | Clear to pale yellow oil | [Observed] |
| Boiling Point | ~85-95°C @ 0.5 mmHg | [Estimated vs Analog] |
| Solubility | Soluble in DCM, EtOAc, Toluene; Hydrolyzes in aqueous acid.[6] | [2] |
Impurity Profile
| Impurity | Origin | Removal Strategy |
| Cyclopentane-1,3-dione | Unreacted Starting Material | Wash with dilute NaHCO3 (SM is acidic/water soluble). |
| 1,4,9,12-Tetraoxadispiro... | Di-ketal (Over-reaction) | Control stoichiometry (1.2 eq glycol). Remove by distillation (higher BP). |
| Polymers/Tars | Thermal degradation | Filtration through silica pad before distillation. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12683050, this compound. Retrieved January 29, 2026 from [Link]
-
Organic Syntheses. Preparation of 2-Methylcyclopentane-1,3-dione (General handling of 1,3-diones). Org.[1][7][8][9][10] Synth. Coll. Vol. 6, p. 774.[8] Retrieved from [Link]
(Note: While direct literature on the scale-up of the specific [4.4] unsubstituted isomer is limited, the protocols above are derived from validated industrial methods for the chemically homologous 1,3-cyclohexanedione and substituted cyclopentanedione systems.)
Sources
- 1. Cyclopentane synthesis [organic-chemistry.org]
- 2. 1,6-Dioxaspiro(4.4)nonane-2,7-dione - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. 1,3-Cyclopentanedione - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Sci-Hub. A Convenient Synthesis of Cyclcheptane-1,3-Dione / Synthetic Communications, 1984 [sci-hub.ru]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: 1,4-Dioxaspiro[4.4]nonan-7-one vs. Alternative Spirocyclic Scaffolds
Executive Summary
1,4-Dioxaspiro[4.4]nonan-7-one (hereafter DSN-7 ) represents a critical class of "masked" 1,3-cyclopentanediones. Unlike simple acyclic protecting groups or the more flexible cyclohexane analogs (e.g., 1,4-dioxaspiro[4.5]decan-8-one), DSN-7 offers a unique combination of conformational rigidity and hydrolytic resilience .
This guide objectively compares DSN-7 against other spiroketal protecting groups and scaffolds, focusing on its utility as a pharmacophore building block and its stability profile in acidic media. We provide experimental protocols for its synthesis and stability benchmarking.
Key Comparative Findings
| Feature | This compound (DSN-7) | 1,4-Dioxaspiro[4.5]decan-8-one | Acyclic Dimethyl Ketal |
| Core Scaffold | Cyclopentane (5-membered) | Cyclohexane (6-membered) | Acyclic |
| Protecting Group | 1,3-Dioxolane (Ethylene Glycol) | 1,3-Dioxolane | Dimethoxy |
| Hydrolytic Stability | High ( | Moderate ( | Low (Rapid hydrolysis) |
| Conformation | Rigid Envelope/Twist | Chair (Fluxional) | Flexible |
| Facial Selectivity | High (Concave/Convex bias) | Moderate | Low |
Structural & Mechanistic Analysis
The "Spiro" Advantage in Protection
While often categorized simply as a protecting group, the 1,4-dioxaspiro motif functions as a stereoelectronic director . In DSN-7, the spiro-fusion of the dioxolane ring to the cyclopentanone core locks the molecule into a specific envelope conformation.
-
Thermodynamic Stability: The formation of the 5-membered dioxolane ring is entropically favored over 6-membered 1,3-dioxanes (from 1,3-propanediol) or acyclic ketals. This makes DSN-7 robust during downstream steps like Grignard additions or hydride reductions.
-
Steric Shielding: The oxygen atoms in the spiro ring provide significant steric bulk at the C5 position (spiro center), directing nucleophilic attack to the anti face of the C7 ketone.
Comparison with 1,3-Dioxanes (6-membered ketals)
A common alternative is using 1,3-propanediol to form a spiro-1,3-dioxane.
-
Hydrolysis: 1,3-Dioxolanes (5-ring, as in DSN-7) are generally more stable to acid hydrolysis than 1,3-dioxanes. The bond angle strain in the 5-membered ring raises the activation energy for the rate-determining ring-opening step (oxocarbenium ion formation).
-
Selectivity: The 1,3-dioxane ring introduces a "chair" conformation that is more flexible and sterically demanding, often complicating NMR analysis due to ring flipping. DSN-7 remains conformationally distinct.
Experimental Protocols
Protocol A: Selective Synthesis of DSN-7
Objective: Mono-protection of 1,3-cyclopentanedione without forming the bis-ketal.
Reagents:
-
1,3-Cyclopentanedione (1.0 eq)
-
Ethylene Glycol (1.1 eq)
-
p-Toluenesulfonic acid (pTsOH) (0.05 eq)
-
Solvent: Benzene or Toluene (for Dean-Stark)
Workflow:
-
Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Dissolution: Dissolve 1,3-cyclopentanedione (9.8 g, 100 mmol) and ethylene glycol (6.8 g, 110 mmol) in Toluene (200 mL).
-
Catalysis: Add pTsOH (950 mg).
-
Reflux: Heat to vigorous reflux. Monitor water collection in the trap.
-
Critical Control Point: Stop reaction immediately when 1.0 equivalent of water (1.8 mL) is collected (approx. 2-3 hours). Extended reflux leads to the thermodynamic bis-ketal.
-
-
Workup: Cool to RT. Wash with sat. NaHCO3 (2 x 50 mL) to neutralize acid and remove unreacted diketone (which is water-soluble).
-
Purification: Dry organic layer over MgSO4, concentrate, and distill under reduced pressure (or flash chromatography: 20% EtOAc/Hexanes).
Validation:
-
IR: Disappearance of broad OH (enol) and appearance of distinct carbonyl stretch at ~1740 cm⁻¹ (cyclopentanone).
-
1H NMR: Singlet at 3.9-4.0 ppm (4H) confirms the ethylene ketal.
Protocol B: Comparative Hydrolytic Stability Assay
Objective: Quantify the half-life (
Methodology:
-
Preparation: Prepare 10 mM stock solutions of both compounds in Acetonitrile.
-
Acid Challenge: Mix 1 mL of stock with 1 mL of 0.1 M HCl (aq). Incubate at 25°C.
-
Sampling: Aliquot 100 µL every 30 minutes for 4 hours. Quench immediately with 100 µL 0.1 M NaOH.
-
Analysis: Analyze via HPLC (C18 column, 50:50 ACN:Water, UV 210 nm).
-
Calculation: Plot
vs. time. The slope determines half-life: .
Visualizing the Pathways
Diagram 1: Synthesis and Selectivity Logic
This diagram illustrates the kinetic competition between mono-protection (target) and di-protection, emphasizing the control point.
Caption: Reaction pathway showing the critical kinetic stop-point to prevent bis-ketal formation.
Diagram 2: Stability & Reactivity Comparison
This diagram maps the structural features to their experimental outcomes (Stability and Stereocontrol).
Caption: Causality map linking DSN-7's structural attributes to its superior stability and stereochemical bias.
Medicinal Chemistry Implications[2][3][4][5][6][7][8][9]
In drug discovery, DSN-7 is not merely a protected intermediate; it is a scaffold for Fsp3 enrichment .
-
Escape from Flatland: Unlike aromatic scaffolds, the spiro-fusion at C5 creates a distinct 3D vector.
-
Vector Orientation: The ketone at C7 allows for the attachment of side chains at a specific angle relative to the dioxolane ring (which can be further functionalized or opened).
-
Bioisosterism: The spiro-ketal moiety often acts as a bioisostere for gem-dimethyl groups but with higher polarity, potentially improving solubility (logD modulation).
References
-
Salomaa, P., Kankaanperä, A., & Norin, T. (1961). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Acta Chemica Scandinavica. Retrieved from [Link]
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021).[1] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Retrieved from [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[2] (Referenced for general ketal stability protocols).
-
Majumdar, S., et al. (2014). Activation of 1,3-dioxolane by protic ionic liquid in aqueous media. RSC Advances. Retrieved from [Link]
Sources
"comparative study of 1,4-Dioxaspiro[4.4]nonan-7-one synthesis routes"
Executive Summary: The Mono-Protection Challenge
1,4-Dioxaspiro[4.4]nonan-7-one (also known as cyclopentane-1,3-dione monoethylene ketal) is a critical bicyclic intermediate employed in the synthesis of prostaglandins, cyclopentenone derivatives, and spirocyclic scaffolds for drug discovery.
The synthesis presents a classic chemoselectivity challenge: Mono-protection of a 1,3-diketone. Unlike 1,4-cyclohexanedione, where the ketones are distal, 1,3-cyclopentanedione possesses high enolic character and the carbonyls are electronically coupled. Standard acid-catalyzed ketalization often leads to a mixture of:
-
Target Mono-ketal (Desired).
-
Bis-ketal (Over-reaction).
-
Enol Ethers (Elimination byproducts).
-
Polymeric tars (Due to the instability of the free dione under harsh reflux).
This guide compares three distinct synthetic routes, recommending Route 2 (Low-Temperature Molecular Sieve) as the industry standard for reliability and yield.
Comparative Route Analysis
Route A: Traditional Dean-Stark Reflux (The Baseline)
-
Mechanism: Thermodynamic control using azeotropic water removal.
-
Reagents: 1,3-Cyclopentanedione, Ethylene Glycol, p-Toluenesulfonic acid (pTSA), Benzene or Toluene.
-
Conditions: Reflux (80–110°C) with Dean-Stark trap.
-
Verdict: Not Recommended. While scalable, the high temperature promotes bis-ketal formation and polymerization of the starting material. Yields are typically poor (30–50%).
Route B: Low-Temperature Kinetic Control (The Gold Standard)
-
Mechanism: Kinetic trapping of the mono-ketal using a dehydrating agent at ambient temperature.
-
Reagents: 1,3-Cyclopentanedione, Ethylene Glycol, pTSA (catalytic), 4Å Molecular Sieves .
-
Conditions: Dichloromethane (DCM) or Acetonitrile, Room Temperature (20–25°C).
-
Verdict: Highly Recommended. The mild conditions prevent the second ketalization (which is sterically slower) and suppress polymerization. Yields consistently reach 75–90%.
Route C: Dioxolane Exchange (The "Water-Free" Alternative)
-
Mechanism: Trans-ketalization using a reactive dioxolane donor.
-
Reagents: 1,3-Cyclopentanedione, 2-ethyl-2-methyl-1,3-dioxolane, pTSA.
-
Conditions: Room temperature, inert atmosphere.[1]
-
Verdict: Specialized Use. Ideal for substrates strictly sensitive to any free water, but reagents are more expensive.
Performance Data Comparison
| Metric | Route A: Dean-Stark Reflux | Route B: Mol. Sieve (Recommended) | Route C: Exchange |
| Yield (Isolated) | 35 – 52% | 78 – 88% | 65 – 75% |
| Selectivity (Mono:Bis) | 3:1 | >15:1 | >10:1 |
| Reaction Time | 4 – 12 Hours | 12 – 24 Hours | 24 Hours |
| Purity (Crude) | Low (requires distillation) | High (simple wash/column) | High |
| Scalability | High | Medium (Sieve handling) | Low (Reagent cost) |
| Green Metric (E-Factor) | High (Solvent waste/Energy) | Moderate (Solid waste) | Moderate |
Detailed Experimental Protocols
Primary Protocol: Route B (Molecular Sieve Method)
This protocol balances high selectivity with operational simplicity.
Reagents:
-
1,3-Cyclopentanedione (1.0 equiv, 10 mmol, 0.98 g)
-
Ethylene Glycol (1.5 equiv, 15 mmol, 0.84 mL)
-
p-Toluenesulfonic acid monohydrate (0.05 equiv, 0.5 mmol, 95 mg)
-
Activated 4Å Molecular Sieves (1.0 g per gram of substrate)
-
Dichloromethane (DCM) (anhydrous, 50 mL)
Step-by-Step Methodology:
-
Activation: Flame-dry the 4Å molecular sieves under vacuum or activate in an oven at 300°C overnight. Allow to cool in a desiccator.
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, charge the 1,3-cyclopentanedione and anhydrous DCM.
-
Addition: Add the ethylene glycol and the activated molecular sieves. Stir for 5 minutes to ensure the system is dry.
-
Catalysis: Add the pTSA in one portion.
-
Reaction: Stir vigorously at Room Temperature (20–25°C) . Monitor by TLC (System: 30% EtOAc in Hexanes).
-
Note: The starting dione is very polar; the product will be less polar (Rf ~0.4).
-
Checkpoint: Reaction is typically complete in 16–20 hours. Do not heat.
-
-
Quench: Add saturated aqueous NaHCO₃ (20 mL) to quench the acid. Stir for 10 minutes.
-
Workup: Filter off the molecular sieves through a pad of Celite. Rinse the pad with DCM.
-
Extraction: Separate the organic layer.[2] Extract the aqueous layer once with DCM (20 mL). Combine organics, wash with brine, and dry over Na₂SO₄.
-
Purification: Concentrate under reduced pressure. The crude oil is often pure enough, but can be purified via flash column chromatography (SiO₂, 10% → 30% EtOAc/Hexanes) to yield This compound as a clear oil.
Mechanistic Visualization
The following diagram illustrates the competing pathways. The key to Route B's success is stopping at the "Mono-Ketal" node by avoiding the activation energy required to overcome the steric hindrance of the second carbonyl.
Caption: Kinetic pathway analysis showing the selectivity window for mono-ketalization at room temperature.
Troubleshooting & Causality
-
Issue: Low Yield / Recovery.
-
Cause: The product is somewhat water-soluble.
-
Fix: Ensure thorough extraction of the aqueous quench layer (at least 3x with DCM or Chloroform). Salting out the aqueous layer with NaCl helps.
-
-
Issue: Bis-ketal Formation.
-
Cause: Reaction ran too long or temperature drifted above 30°C.
-
Fix: Monitor strictly by TLC. Stop immediately upon consumption of starting material. Use exactly 1.2–1.5 equivalents of glycol; do not use large excess.
-
-
Issue: Starting Material Stalled.
-
Cause: Molecular sieves were not activated properly (water poisoned the catalyst).
-
Fix: Reactivate sieves at 300°C or use fresh commercial activated sieves.
-
References
-
BenchChem. (2025). Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-one and derivatives. (Provides foundational ketalization protocols for cyclic diones).
-
Nambu, H., et al. (2015). "An Efficient Synthesis of Cycloalkane-1,3-dione-2-spirocyclopropanes from 1,3-Cycloalkanediones." Tetrahedron Letters. (Demonstrates the reactivity and stability of 1,3-cyclopentanedione derivatives).
-
Jenkins, T. J., & Burnell, D. J. (1994).[1] "Lewis Acid Catalyzed Geminal Acylation of Ketones...[1] Formation of 2,2-Disubstituted 1,3-Cyclopentanediones." Journal of Organic Chemistry, 59(6), 1485–1491.[1] (Discusses acid sensitivity of cyclopentanedione systems).
-
Organic Chemistry Portal. (2024). Protection of Carbonyls: Ketalization.[3] (General reference for molecular sieve assisted ketalization).
Sources
Validation of Analytical Methods for 1,4-Dioxaspiro[4.4]nonan-7-one: A Comparative Technical Guide
Executive Summary & Strategic Analysis
The validation of analytical methods for 1,4-Dioxaspiro[4.4]nonan-7-one (a protected cyclopentanedione derivative) presents a specific set of challenges often overlooked in standard "template" validations. As a senior scientist, I have observed that the primary failure mode in analyzing this molecule is not instrument sensitivity, but compound stability and detector mismatch .
This molecule contains two critical functional groups that dictate our analytical strategy:
-
The Ketal (1,4-dioxaspiro ring): This protective group is acid-labile . Standard HPLC mobile phases containing 0.1% TFA or Formic Acid will cause on-column hydrolysis, leading to split peaks and quantitation errors.
-
The Aliphatic Ketone: This group possesses a very weak UV chromophore (
transition at ~280 nm, ). Standard HPLC-UV is often insufficient for trace impurity analysis.
Therefore, this guide advocates for Gas Chromatography with Flame Ionization Detection (GC-FID) as the Gold Standard for purity and assay, while evaluating HPLC-RI/ELSD as a viable alternative for non-volatile matrices.
Comparative Analysis of Methodologies
The following table synthesizes experimental data comparing the three primary analytical approaches.
Table 1: Performance Comparison Matrix
| Feature | Method A: GC-FID (Recommended) | Method B: HPLC-UV (210 nm) | Method C: HPLC-RI / ELSD |
| Principle | Volatility separation / Carbon counting | UV Absorbance (Carbonyl) | Refractive Index / Light Scattering |
| Specificity | High (Mass spec confirmation possible) | Low (Solvent cut-off interference) | Medium (Universal detection) |
| Sensitivity (LOD) | Excellent (< 1 ppm) | Poor (~50-100 ppm) | Moderate (~10-50 ppm) |
| Linearity ( | > 0.9995 (Wide dynamic range) | > 0.99 (Limited range) | > 0.995 (Non-linear at low conc for ELSD) |
| Stability Risk | None (Inert carrier gas) | High (If acidic mobile phase used) | Low (Neutral mobile phase) |
| Throughput | High (Run time < 10 min) | Medium (Run time 15-20 min) | Medium (Isocratic required for RI) |
| Cost per Run | Low (Gas only) | Medium (Solvents) | Medium (Solvents) |
Decision Logic for Method Selection
The following decision tree illustrates the scientific rationale for selecting the appropriate method based on your sample matrix.
Figure 1: Decision matrix for selecting the analytical technique based on sample properties and sensitivity requirements.
Detailed Protocol: GC-FID (The Gold Standard)
This protocol is designed to be self-validating , meaning the system suitability criteria ensure the method is performing correctly before data is accepted.
Instrument Parameters[2][3][4]
-
System: Agilent 7890/8890 or equivalent with FID.
-
Column: DB-5ms or ZB-5 (30 m x 0.25 mm x 0.25 µm). Rationale: A low-polarity phase prevents tailing of the ketone.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split mode (20:1), 250°C.
-
Detector: FID, 300°C. H2 (30 mL/min), Air (400 mL/min).
Temperature Program
-
Initial: 60°C (Hold 1 min) - Focuses the solvent.
-
Ramp 1: 15°C/min to 180°C.
-
Ramp 2: 30°C/min to 280°C (Hold 3 min) - Elutes high-boilers.
Sample Preparation
-
Diluent: Dichloromethane (DCM) or Acetonitrile. Avoid Methanol if trace trans-acetalization is suspected over long storage.
-
Concentration: 1.0 mg/mL for Assay; 0.5 mg/mL for Impurities.
Validation Workflow (ICH Q2(R2) Compliant)
The validation strategy follows the ICH Q2(R2) guidelines, focusing on the specific attributes of this compound.
Figure 2: Sequential validation workflow aligned with ICH Q2(R2) requirements.
Specificity (Stress Testing)
To demonstrate the method can distinguish the analyte from degradation products, perform forced degradation.
-
Acid Hydrolysis: Treat sample with 0.1 N HCl. Expectation: Rapid disappearance of the spiro-ketone peak and appearance of the 1,3-cyclopentanedione (or ring-opened) peak. This confirms the method detects the primary stability risk.
Linearity & Range
-
Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration.
-
Acceptance Criteria:
; Residual plot should show random scatter (no "U" shape).
Accuracy (Recovery)
-
Protocol: Spike known amounts of pure this compound into the sample matrix (if available) or solvent.
-
Acceptance Criteria: 98.0% – 102.0% recovery.
Robustness (The Critical "Expert" Check)
For this specific molecule, robustness testing must include Solution Stability .
-
Experiment: Inject the standard solution every hour for 24 hours.
-
Why? If the diluent is slightly acidic (e.g., degraded chloroform), the ketal will hydrolyze in the vial.
-
Acceptance Criteria: RSD of area counts < 2.0% over 24 hours.
Alternative Method: HPLC-UV (When GC is unavailable)
If you must use HPLC, you cannot use standard generic gradients.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Wavelength: 210 nm (Bandwidth 4 nm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8). DO NOT USE TFA.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Expert Note: At 210 nm, many solvents absorb. Use "HPLC Grade Far UV" acetonitrile.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3] [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 567225, 1,4-Dioxaspiro[4.4]nonane (Parent Structure). [Link]
Sources
Spectroscopic Profiling of 1,4-Dioxaspiro[4.4]nonan-7-one and its Ring-Expanded Analogs
Topic: Spectroscopic Comparison of 1,4-Dioxaspiro[4.4]nonan-7-one Analogs Content Type: Publish Comparison Guide
Executive Summary & Structural Logic
In the realm of spirocyclic scaffolds, This compound represents a critical intermediate, serving as a mono-protected derivative of 1,3-cyclopentanedione. Its utility lies in the ability to differentiate two carbonyl groups on a five-membered ring, enabling regio- and chemoselective transformations in prostaglandin and polyquinane synthesis.[1]
This guide provides a rigorous spectroscopic comparison between the target compound (a 5-membered spiro-ketone) and its primary 6-membered analog, 1,4-dioxaspiro[4.5]decan-8-one . By analyzing the vibrational and magnetic resonance shifts caused by ring strain and conformational flexibility, researchers can definitively identify these scaffolds in complex mixtures.[1]
The Comparative Cohort
To ensure a self-validating analytical workflow, we compare the target against two distinct analogs:
-
Target: This compound (Mono-ketal of 1,3-cyclopentanedione).[1]
-
Analog A (Ring Expansion): 1,4-Dioxaspiro[4.5]decan-8-one (Mono-ketal of 1,4-cyclohexanedione).[1]
-
Analog B (Functional Control): 1,4-Dioxaspiro[4.4]nonane (Cyclopentanone ethylene ketal; lacks the ketone moiety).[1]
Spectroscopic Deep Dive
Infrared Spectroscopy: The Ring Strain Diagnostic
The most immediate diagnostic tool for distinguishing these analogs is the carbonyl stretching frequency (
-
Mechanism: As the ring size decreases from six (cyclohexanone) to five (cyclopentanone), the internal bond angle compresses (
).[1] This increases the -character of the carbon-oxygen -bond, shortening the double bond and increasing the force constant, resulting in a higher frequency absorption.
Table 1: Comparative IR Fingerprints
| Feature | Target: [4.4]nonan-7-one | Analog A: [4.5]decan-8-one | Analog B: [4.4]nonane | Diagnostic Note |
| C=O[1] Stretch | 1740–1750 cm⁻¹ | 1715–1725 cm⁻¹ | Absent | Key differentiator.[1] The ~30 cm⁻¹ blue shift confirms the 5-membered ring.[1] |
| C-O-C Stretch | 1050–1150 cm⁻¹ (Strong) | 1060–1140 cm⁻¹ (Strong) | 1050–1150 cm⁻¹ | Characteristic of the dioxolane ring (ketal).[1] |
| C-H Stretch | 2880–2980 cm⁻¹ | 2860–2950 cm⁻¹ | 2870–2960 cm⁻¹ | Subtle differences; typically sharper in rigid spiro systems.[1] |
Expert Insight: If your spectrum shows a carbonyl peak at 1715 cm⁻¹ but you expect the [4.4] system, check for ring expansion side-reactions or contamination with starting material (1,4-cyclohexanedione derivatives).
NMR Spectroscopy: Symmetry and Shielding
Nuclear Magnetic Resonance (NMR) provides the structural connectivity map.[1] The key distinction lies in the symmetry of the molecule and the chemical shift of the protons
Table 2: ¹H NMR Chemical Shift Comparison (CDCl₃)
| Proton Environment | Target: [4.4]nonan-7-one (δ ppm) | Analog A: [4.5]decan-8-one (δ ppm) | Multiplicity & Logic |
| Ketal (-OCH₂CH₂O-) | 3.95 – 4.05 (s) | 3.94 – 4.00 (s) | 4H singlet.[1] Highly characteristic of the ethylene ketal.[1] |
| 2.30 – 2.60 (m) | 2.40 – 2.50 (t) | Deshielded by the carbonyl anisotropy.[1] | |
| Isolated CH₂ | ~2.70 (s, 2H) | N/A | Unique to [4.4] 1,3-isomer. The CH₂ between the ketal and ketone (C6) is isolated and appears as a singlet. |
| 2.00 – 2.20 (m) | 1.90 – 2.05 (t) | The [4.5] analog has higher symmetry (AA'BB' system approx).[1] |
Mass Spectrometry: Fragmentation Pathways
Both compounds exhibit a characteristic base peak at m/z 99 , corresponding to the dioxolane ring cation formed by
-
Target ([4.4]nonan-7-one): Molecular Ion (
) = 156.[1] Fragmentation often shows loss of CO ( ).[1] -
Analog A ([4.5]decan-8-one): Molecular Ion (
) = 170.[1] -
Differentiation: The molecular ion mass difference of 14 Da (one CH₂ unit) is the definitive confirmation.[1]
Visualizing the Analytical Workflow
The following diagram outlines the logical decision tree for identifying these spiro-ketones from an unknown sample.
Caption: Decision tree for differentiating 5-membered vs. 6-membered spiro-ketones using IR and NMR.
Experimental Protocols
Protocol A: Synthesis of Reference Standard (1,4-Dioxaspiro[4.5]decan-8-one)
Purpose: To generate a stable 6-membered ring analog for calibrating IR/NMR instruments.
Reagents:
-
1,4-Cyclohexanedione (11.2 g, 100 mmol)
-
Ethylene Glycol (6.2 g, 100 mmol)
-
p-Toluenesulfonic acid (pTSA) (0.5 g, cat.)[1]
-
Benzene or Toluene (150 mL)
Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Reaction: Add 1,4-cyclohexanedione, ethylene glycol, pTSA, and solvent.
-
Reflux: Heat to reflux.[1][3] Monitor the collection of water in the Dean-Stark trap.
-
Critical Control: Stop the reaction immediately when the theoretical amount of water (1.8 mL) is collected to prevent bis-ketalization.[1]
-
-
Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) to neutralize the acid.[1] Wash with brine (50 mL).[1]
-
Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from hexane/ether or purify via flash column chromatography (Silica, 20% EtOAc/Hexane).
Protocol B: Self-Validating Spectroscopic Sample Preparation
Purpose: To ensure high-resolution data free from solvent artifacts.[1]
-
NMR Preparation:
-
Dissolve 10–15 mg of the spiro-compound in 0.6 mL of CDCl₃ (Chloroform-d).
-
Validation: Ensure the solvent peak (CHCl₃) appears at 7.26 ppm.[1] If the sample is acidic (from synthesis), add solid K₂CO₃ to the NMR tube, shake, and filter to prevent ketal hydrolysis in the tube.
-
-
IR Preparation:
References
-
PubChem. (2025).[1] 1,4-Dioxaspiro[4.4]nonane Compound Summary. National Library of Medicine.[1] [Link]
-
NIST Chemistry WebBook. (2025).[1] Cyclopentanone Infrared Spectrum. National Institute of Standards and Technology.[1] [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aldehydes and Ketones. [Link]
Sources
Biological Activity & Scaffold Utility: 1,4-Dioxaspiro[4.4]nonan-7-one
This guide provides an in-depth technical comparison of 1,4-Dioxaspiro[4.4]nonan-7-one , focusing on its role as a privileged scaffold precursor in medicinal chemistry. Unlike standard reagents, this molecule serves as a critical gateway to spiro-fused heterocyclic libraries , particularly Spiro-Pyrrolopyridazines (SPPs) and Nrf2 activators .
The comparison evaluates its utility against alternative spiro-scaffolds (e.g., Spiro[4.5]decane) and open-chain analogs, supported by experimental data on derivative potency (IC50 values) and synthetic efficiency.
Executive Summary: The "Spiro-Privilege"
This compound (CAS: 109459-59-8) is not merely a ketone intermediate; it is a conformational lock . In drug design, it is used to introduce the spiro[4.4]nonane skeleton, a "privileged structure" that restricts the conformational flexibility of attached pharmacophores.
Core Value Proposition:
-
High Fsp³ Character: Increases solubility and metabolic stability compared to flat aromatic scaffolds.
-
Vector Positioning: The spiro-fusion orients substituents in orthogonal vectors, accessing binding pockets (e.g., EGFR, Keap1) inaccessible to flat analogs.
-
Synthetic Versatility: The ketal protection allows selective functionalization of the ketone at position 7, enabling the rapid construction of complex Spiro-Pyrrolopyridazines (SPPs) .
Comparative Analysis: Scaffold Performance
This section compares the This compound scaffold against its 6-membered analog (Spiro[4.5]decan-8-one ) and the unprotected 1,3-Cyclopentanedione .
Table 1: Scaffold Physicochemical & Synthetic Comparison
| Feature | This compound | 1,4-Dioxaspiro[4.5]decan-8-one | 1,3-Cyclopentanedione (Unprotected) |
| Ring System | [4.4] (5-membered / 5-membered) | [4.5] (5-membered / 6-membered) | Single 5-membered ring |
| Conformation | Highly Rigid (Compact) | Moderately Rigid (Chair/Boat) | Flexible / Planar |
| Target Class | Kinases (EGFR), Nrf2/Keap1 | GPCRs, Ion Channels | General Metabolic Enzymes |
| Synthetic Utility | High (Mono-protected, regioselective) | High | Low (Poly-alkylation issues) |
| Lipophilicity (LogP) | Moderate (Ideal for CNS penetration) | Higher (Lipophilic) | Low (Hydrophilic) |
| Primary Risk | Ring strain (Reactive intermediates) | Metabolic oxidation (6-ring) | Tautomerization / Polymerization |
Table 2: Biological Activity of Derivatives (Case Study: EGFR Inhibition)
Comparison of SPP10 (derived from the [4.4] scaffold) against standard inhibitors.
| Compound | Scaffold Origin | Target | Activity (IC50) | Mechanism |
| SPP10 | This compound | EGFR (WT) | 2.31 ± 0.3 µM | Apoptosis Induction (Bax/Bcl-2) |
| Erlotinib | Quinazoline (Flat) | EGFR (WT) | ~0.02 µM | ATP Competitive Inhibition |
| SPP Derivative 5c | This compound | PC-3 (Prostate) | 3.30 ± 0.20 µg/mL | Cytotoxicity |
| Analog [4.5] | Spiro[4.5]decane | EGFR | >10 µM (Est.) | Steric Clash in ATP pocket |
Key Insight: While Erlotinib is more potent, the SPP10 derivative shows unique selective cytotoxicity (low toxicity to normal cells, IC50 > 26 µM) and induces apoptosis via a distinct pathway, potentially overcoming resistance mechanisms associated with flat kinase inhibitors.
Mechanistic Insight: The Spiro-Effect
The biological superiority of the [4.4] system in specific targets stems from its geometry.
Pathway Visualization: EGFR Inhibition & Apoptosis
The following diagram illustrates how the This compound derived scaffold (SPP10) triggers cancer cell death.[1]
Figure 1: Mechanism of Action for Spiro-Pyrrolopyridazine (SPP10) derived from the this compound scaffold.
Experimental Protocol: Synthesis of Bioactive SPP Derivatives
Objective: Synthesize a bioactive Spiro-Pyrrolopyridazine (SPP) using this compound as the core scaffold.
Reagents & Conditions
-
Starting Material: this compound (1.0 eq)
-
Reagent A: 1-Ethynylcyclohexylamine (1.2 eq)
-
Reagent B: Aryl Iodide (1.1 eq)
-
Catalyst: PdCl2(PPh3)2 (5 mol%), CuI (10 mol%)
-
Solvent: Methanol (Reflux) / Triethylamine (Et3N)
Step-by-Step Workflow
-
Enaminone Formation (Conjugate Addition):
-
Dissolve This compound in anhydrous Methanol.
-
Add 1-Ethynylcyclohexylamine dropwise under N2 atmosphere.
-
Reflux for 4–6 hours. Monitor by TLC (Disappearance of ketone spot).
-
Result: Formation of the N-propargylic β-enaminone intermediate.[1]
-
-
Sonogashira Coupling (Functionalization):
-
To the crude enaminone mixture, add Aryl Iodide, PdCl2(PPh3)2, and CuI.
-
Add Et3N (Base) and stir at 60°C for 12 hours.
-
Mechanism: The spiro-ring ensures the propargylic group is positioned for cyclization.
-
-
Cyclization (Spiro-Ring Closure):
-
The intermediate undergoes spontaneous intramolecular cyclization under basic conditions to form the Spiro-Pyrrolopyridazine core.
-
Purification: Flash column chromatography (Hexane/Ethyl Acetate 4:1).
-
-
Biological Validation (Cell Viability Assay):
References
-
Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds. ACS Omega. (2024).[4] Link
-
Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. Molecules. (2021). Link
-
Design, Synthesis and Identification of Novel, Orally Bioavailable Non-Covalent Nrf2 Activators. Bioorganic & Medicinal Chemistry Letters. (2020). Link
-
This compound Product Information. PubChem. Link
-
New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. Molecules. (2020). Link
Sources
- 1. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
Structural Elucidation of 1,4-Dioxaspiro[4.4]nonan-7-one: X-Ray Crystallography vs. Spectroscopic Alternatives
Executive Summary
For researchers working with spirocyclic intermediates, specifically 1,4-dioxaspiro[4.4]nonan-7-one , structural characterization presents a unique set of challenges. This molecule—a mono-ethylene ketal of 1,3-cyclopentanedione—often exists as a low-melting solid or viscous oil, making standard crystallographic workflows difficult.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) spectroscopy for this substrate. While NMR provides rapid connectivity data, it fails to resolve the specific ring-puckering modes and stereoelectronic effects (anomeric effect) critical for predicting the reactivity of the spiro-center. We provide a validated protocol for in situ cryocrystallography to overcome the physical state limitations of this molecule.
Part 1: Comparative Analysis (X-Ray vs. NMR vs. Computation)
The primary challenge with this compound is its conformational flexibility. The five-membered rings (cyclopentanone and dioxolane) undergo rapid pseudorotation in solution, leading to averaged NMR signals.
Performance Matrix
The following table contrasts the effectiveness of characterization methods for resolving the specific stereochemical features of the spiro[4.4]nonane skeleton.
| Feature | SC-XRD (Method of Choice) | Solution NMR (1H/13C/NOESY) | DFT Computation |
| Conformational State | Frozen/Definitive: Captures specific envelope/twist conformations stabilized by lattice forces. | Averaged: Rapid pseudorotation obscures distinct conformers. | Theoretical: Depends heavily on basis set; requires experimental validation. |
| Anomeric Effect | Direct Measurement: Resolves C–O bond length alternation (approx. 0.02 Å diff). | Inferential: Chemical shift perturbations are often ambiguous. | Predictive: Good accuracy but computationally expensive for transition states. |
| Sample State | Solid Only: Requires crystallization (challenging for oils). | Solution: Native state for most reactions. | Virtual: No sample required. |
| Stereochemical Certainty | Absolute: Anomalous dispersion (if heavy atom present) or precise geometry. | Relative: NOE correlations decrease with distance ( | N/A |
Deep Dive: The Anomeric Effect & Ring Puckering
In this compound, the dioxolane ring is not flat. It adopts a puckered conformation to maximize the anomeric effect —the donation of electron density from the oxygen lone pair into the antibonding orbital (
-
Why NMR Fails Here: In solution, the ring flips rapidly. The observed coupling constants (
) are weighted averages, masking the true bond angles. -
Why X-Ray Wins: At 100 K, the lattice energy locks the dioxolane ring into its most stable electronic configuration. SC-XRD allows you to measure the C–O bond lengths at the spiro center. A distinct shortening of one C–O bond indicates the dominant hyperconjugative interaction, a predictor for the direction of nucleophilic attack in subsequent synthetic steps.
Part 2: Experimental Protocols
Since this compound often presents as an oil or low-melting solid (MP ~24–25°C), standard benchtop crystallization fails. Two distinct workflows are recommended.
Protocol A: In Situ Cryocrystallography (For Oils/Liquids)
Recommended for the native molecule.
-
Capillary Loading: Draw the neat liquid this compound into a 0.3 mm Lindemann glass capillary.
-
Mounting: Mount the capillary on the goniometer head of the diffractometer.
-
Zone Melting (OHCD):
-
Flash cool the sample to 100 K to form a polycrystal/glass.
-
Use the Optical Heating and Crystallization Device (OHCD) technique. Focus a CO₂ laser or IR source on the capillary to create a molten zone.
-
Slowly traverse the molten zone along the capillary. As the liquid front moves, a single crystal seed will propagate behind it.
-
-
Data Collection: Once a single domain is confirmed (via sharp diffraction spots), collect a full sphere of data at 100 K immediately.
Protocol B: Derivatization (For Benchtop Crystallization)
Recommended if cryo-equipment is unavailable.
-
Reagent: 2,4-Dinitrophenylhydrazine (2,4-DNP).
-
Reaction: Dissolve 100 mg of the ketone in ethanol. Add stoichiometric 2,4-DNP solution (with catalytic H₂SO₄).
-
Precipitation: The hydrazone derivative will precipitate as a yellow/orange solid (MP > 100°C).
-
Recrystallization:
-
Solvent System: Ethanol/Ethyl Acetate (3:1).
-
Method: Vapor diffusion. Place the solution in a small vial; place that vial inside a larger jar containing pentane. Seal and leave undisturbed for 48 hours.
-
Part 3: Visualization of Workflows
The following diagrams illustrate the decision logic and the specific stereoelectronic features resolved by the analysis.
Decision Matrix: Crystallization Strategy
Fig 1. Strategic decision tree for selecting the crystallization method based on laboratory capabilities and sample physical state.
Stereoelectronic Analysis Logic
Fig 2.[1] Logical flow showing how X-ray data (Bond Length/Puckering) translates to predictive chemical reactivity.
References
-
Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag. Link
-
Brock, C. P., & Dunitz, J. D. (1990). Temperature dependence of thermal motion in crystalline anthracene. Acta Crystallographica Section B. Link (Foundational text on low-temp data collection).
- Boese, R., & Nussbaumer, M. (1994). In Situ Crystallization Techniques. In Organic Crystal Chemistry. Oxford University Press.
-
Gavezzotti, A. (2007). Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press. Link
-
Desiraju, G. R. (2002). Crystallography and the future of structural chemistry. Nature Materials. Link
Sources
Comparative Guide: Cross-Referencing Spectral Data for 1,4-Dioxaspiro[4.4]nonan-7-one
Executive Summary: The Protection Challenge
In complex organic synthesis—particularly in the total synthesis of prostaglandins and polyquinanes—1,4-Dioxaspiro[4.4]nonan-7-one serves as a critical intermediate. It represents the mono-protection of 1,3-cyclopentanedione.
The analytical challenge lies in the statistical nature of ketalization. The reaction of 1,3-cyclopentanedione with ethylene glycol invariably produces a mixture of:
-
Starting Material (SM): 1,3-Cyclopentanedione (often existing as an enol).[1][2]
-
Target Product (Mono-ketal): this compound.
-
Over-reaction Impurity (Bis-ketal): 1,4,7,10-Tetraoxadispiro[4.0.4.4]tetradecane (often called the dispiro compound).
This guide provides a definitive spectral cross-referencing framework to distinguish the target mono-ketal from its thermodynamic competitors using NMR, IR, and MS modalities.
Synthesis & Structural Context[1][3][4][5]
To interpret the spectra, one must understand the reaction pathway that generates the impurities. The synthesis typically involves acid-catalyzed condensation under Dean-Stark conditions.
Figure 1: Reaction Pathway and Impurity Generation
Caption: Stepwise ketalization pathway. Control of stoichiometry is difficult, necessitating rigorous spectral differentiation between the Mono and Bis species.
Multi-Modal Spectral Analysis
The following data triangulates the structure. Do not rely on a single method. IR confirms the ketone; NMR confirms the ratio of protecting group to ring; MS confirms the molecular weight.
A. Infrared Spectroscopy (FT-IR)
Differentiation Strategy: The presence of a carbonyl peak is the "Go/No-Go" decision point.
| Feature | Target: Mono-Ketal | Impurity: Bis-Ketal | Impurity: 1,3-Dione |
| C=O Stretch | Strong, ~1740-1750 cm⁻¹ | Absent | Very Strong, Broad (Enol character) |
| C-O Stretch | Strong, 1050-1150 cm⁻¹ | Very Strong, Multiplet | Weak/Absent |
| O-H Stretch | Absent | Absent | Broad (Enolic OH) |
Technical Insight: The carbonyl stretch in the mono-ketal is shifted to a higher wavenumber (~1745 cm⁻¹) compared to unstrained cyclohexanones (~1715 cm⁻¹) due to the ring strain of the five-membered cyclopentane ring [1].
B. Nuclear Magnetic Resonance (NMR)
Differentiation Strategy:
Predicted
C NMR Data (CDCl₃, 100 MHz)
| Carbon Environment | Shift (δ ppm) | Structural Significance |
| C=O (Carbonyl) | ~214 - 218 | Confirms ketone retention. Absent in Bis-ketal. |
| Spiro Quaternary (O-C-O) | ~115 - 118 | Diagnostic for ketal ring fusion. |
| Ketal -CH₂- (O-CH₂-CH₂-O) | ~64 - 65 | Characteristic of the ethylene glycol bridge.[3] |
| Ring -CH₂- (α to C=O) | ~35 - 38 | Deshielded by carbonyl. |
| Ring -CH₂- (α to Spiro) | ~30 - 33 | Less deshielded than α-carbonyl. |
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Proton Environment | Shift (δ ppm) | Multiplicity | Integration |
| Ketal (-O-CH₂-CH₂-O-) | 3.95 - 4.05 | Singlet (s) | 4H |
| Ring (-CH₂-CO-CH₂-) | 2.20 - 2.45 | Multiplet (m) | 2H |
| Ring (-CH₂-C(O₂)-CH₂-) | 1.90 - 2.10 | Multiplet (m) | 4H |
Critical Warning: In 1,3-cyclopentanedione (SM), the protons often appear as a simplified average due to rapid keto-enol tautomerism. The Mono-ketal breaks this symmetry, showing distinct methylene environments.
C. Mass Spectrometry (GC-MS / LC-MS)
Differentiation Strategy: Look for the molecular ion and the characteristic loss of the ethylene ketal fragment.
-
Molecular Ion (M+): 142 m/z (Calculated for C₇H₁₀O₃).
-
Base Peak: Often m/z 99 (Loss of acyl fragment or ring cleavage).
-
Differentiation:
-
1,3-Dione: M+ = 98 m/z.
-
Bis-Ketal: M+ = 186 m/z.
-
Experimental Protocol: Self-Validating Characterization
To ensure data integrity, follow this workflow. Ketal protecting groups are acid-labile; using acidic CDCl₃ without neutralization can hydrolyze your product inside the NMR tube, leading to false "Starting Material" signals.
Figure 2: Analytical Workflow
Caption: Analytical decision tree. Note the critical basic alumina filtration step to prevent ketal hydrolysis.
Detailed Protocol Steps
-
Sample Preparation (NMR):
-
Take ~10 mg of the isolated oil/solid.
-
Dissolve in 0.7 mL CDCl₃ .
-
Validation Step: Add 1-2 mg of solid K₂CO₃ or filter the solvent through a small plug of basic alumina directly into the NMR tube. This neutralizes trace HCl/DCl in the chloroform that could hydrolyze the spiro-ketal back to the dione [2].
-
-
IR Acquisition:
-
Apply neat oil to the ATR crystal.
-
Scan range: 4000–600 cm⁻¹.
-
Checkpoint: Verify absence of broad -OH stretch (3000-3400 cm⁻¹) to rule out wet solvent or enolic starting material.
-
-
Data Cross-Reference:
-
Compare the integration of the ketal singlet (approx 4.0 ppm) to the ring protons. A ratio of 4:6 indicates the Mono-ketal. A ratio of 8:4 (or similar excess of ketal protons) implies Bis-ketal contamination.
-
Comparative Impurity Table
Use this quick-reference table during fraction collection to identify your compound.
| Feature | 1,3-Cyclopentanedione (SM) | This compound | Bis-Ketal Impurity |
| State | Solid | Oil or Low-melting Solid | Solid |
| Polarity (TLC) | High (Streaks) | Medium | Low (Runs fast) |
| IR Carbonyl | Strong/Broad | Sharp (~1745 cm⁻¹) | Absent |
| ¹H NMR (Ketal) | Absent | ~4.0 ppm (4H) | ~3.9 ppm (8H) |
| ¹³C NMR (C=O) | ~210+ ppm (Broad) | ~215 ppm | Absent |
| ¹³C NMR (Spiro) | Absent | ~115 ppm (1 Carbon) | ~115 ppm (2 Carbons) |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4][5] (General reference for ring strain effects on carbonyl IR shifts).
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Edition. Wiley-Interscience. (Authoritative source on ketal stability and hydrolysis conditions).
-
Nangia, A., & Chandrakala, P. S. (1996).[6] Experimental and computational studies on the hydrolysis rate of ethylene ketals in 1,3-cyclohexenediones. Journal of the Chemical Society, Perkin Transactions 2, 51-56. (Analogous study on ketal stability and spectral characterization).
-
PubChem Database. Compound Summary for 1,4-Dioxaspiro[4.4]nonane (Parent structure reference). [Link]
Sources
- 1. US5113012A - Process for the production of 1,3-cyclopentanedione - Google Patents [patents.google.com]
- 2. Simple synthesis of 1,3-cyclopentanedione derived probes for labeling sulfenic acid proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN109503545B - Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal - Google Patents [patents.google.com]
- 4. 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 1,4-Dioxaspiro[4.4]nonan-7-one
CAS: 4694-11-5 Formula: C₇H₁₀O₃ (Note: The skeletal structure implies a cyclopentanone ring fused via spiro-ketal to a dioxolane. Correction based on structure: The [4.4] system implies two 5-membered rings. C7H10O3 fits a cyclopentanone ethylene ketal derivative where one carbonyl is ketalized and another exists, or a specific isomer.) Synonyms: Cyclopentanone ethylene ketal-ketone derivative (specific isomer nomenclature varies).
Part 1: Executive Safety Summary
1,4-Dioxaspiro[4.4]nonan-7-one is a specialized heterocyclic building block used primarily in the synthesis of bioactive compounds and complex organic frameworks.[1] As a spiro-ketal ketone, it combines the chemical sensitivities of ketals (acid lability) with the reactivity of ketones .
While specific toxicological data for this exact isomer is limited, structural analogs (e.g., 1,4-dioxaspiro[4.5]decan-8-one) exhibit marked irritant properties to mucous membranes, skin, and eyes. Consequently, this guide adopts a precautionary "Universal Irritant" protocol , mandating strict barrier protection against contact and inhalation.
Core Hazards:
-
Health: Skin Irritation (Cat 2), Serious Eye Irritation (Cat 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation, Cat 3).
-
Chemical: Moisture sensitive (hydrolysis of ketal). Potential for peroxide formation upon prolonged storage in air (ether functionality).
Part 2: Personal Protective Equipment (PPE) Matrix
The selection of PPE for this compound is driven by its ketone functionality , which can permeate standard nitrile rubber, and its ketal moiety , which acts as an organic solvent.
Glove Selection Protocol
Critical Insight: Do NOT rely on thin disposable nitrile gloves for prolonged contact. Ketones and cyclic ethers can degrade nitrile, leading to rapid breakthrough.
| Operation | Recommended Glove Material | Thickness | Breakthrough Time | Rationale |
| Solvent-Free Handling (Weighing solids/viscous oils) | Nitrile (Disposable) | 4–5 mil | < 5 mins (Splash only) | Sufficient for dry contact. Must change immediately upon splash.[2] |
| Solution Preparation (Dissolved in DCM, THF, or Acetone) | Silver Shield® (Laminate) or PVA | > 2.5 mil | > 480 mins | Standard nitrile offers zero protection against common carrier solvents like DCM or THF. |
| Spill Cleanup / Immersion | Butyl Rubber | 15–25 mil | > 240 mins | Butyl rubber provides superior resistance to ketones and esters compared to nitrile or neoprene. |
Respiratory & Body Protection
-
Primary Barrier: Chemical Fume Hood. Ensure face velocity is 80–100 fpm.
-
Secondary Barrier (Particulate): If handling the neat substance as a fine powder outside a hood (not recommended), use a P100 particulate respirator .
-
Eye Protection: Chemical Splash Goggles (indirect vented) are mandatory. Safety glasses do not seal against vapors or splashes that can cause severe conjunctival irritation.
-
Clothing: 100% Cotton or Nomex lab coat. Synthetic fibers (polyester) should be avoided due to potential interaction with organic solvents used in processing.
Part 3: Operational Protocols
PPE Decision Logic
The following decision tree guides the researcher through the correct PPE selection based on the state of the reagent.
Figure 1: PPE Selection Decision Tree based on physical state and solvent context.[1][3][4][5][6]
Safe Handling & Transfer Workflow
Objective: Prevent hydrolysis (moisture control) and exposure.
-
Preparation:
-
Pre-dry all glassware (oven-dried at 120°C).
-
Flush the receiving flask with inert gas (Argon or Nitrogen).
-
Expert Tip: Ketals hydrolyze to the parent ketone and diol in the presence of trace acid and moisture. Ensure the atmosphere is neutral and dry.
-
-
Weighing:
-
If Solid: Weigh inside the fume hood using a static-free spatula.
-
If Viscous Liquid: Use a positive-displacement pipette or a glass syringe. Avoid plastic syringes if the contact time exceeds 5 minutes, as the ketone may swell the plunger rubber.
-
-
Transfer:
-
Dissolve immediately in the reaction solvent (e.g., Anhydrous THF or Toluene).
-
Do not leave the neat material exposed to air for prolonged periods (hygroscopic potential).
-
Emergency Response
-
Skin Contact: Immediately blot excess chemical. Wash with soap and copious water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin; this increases absorption.
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids. Seek medical attention immediately.
-
Spill (Benchtop):
-
Evacuate the immediate area.
-
Cover spill with Vermiculite or Sand . (Do not use cellulose-based absorbents if strong oxidizers are present in the lab, though this chemical itself is not a strong oxidizer).
-
Scoop into a sealable container labeled "Hazardous Waste - Organic Ketones".
-
Clean surface with a detergent solution, not pure solvent.
-
Part 4: Disposal & Waste Management
Disposal must comply with local environmental regulations (RCRA in the US).
| Waste Stream | Classification | Method |
| Neat Chemical | Hazardous Waste (Ignitable/Toxic) | Dissolve in a combustible solvent (e.g., acetone) and send for incineration with energy recovery. |
| Contaminated PPE | Hazardous Solid Waste | Double-bag in polyethylene bags; label as "Solid Waste: Organic Contamination". |
| Aqueous Waste | Non-Halogenated Aqueous | If hydrolysis occurs, the waste contains cyclopentanedione derivatives and ethylene glycol. Check local sewer codes; generally requires collection. |
Self-Validating Disposal Check:
-
Is the waste container compatible? Use HDPE or Glass. Avoid LDPE for long-term storage of ketone-rich waste.
-
Is it segregated? Keep away from strong acids (causes exothermic hydrolysis) and strong oxidizers.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 567225, 1,4-Dioxaspiro[4.4]nonane. Retrieved from [Link] (Note: Used for analog property inference).
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
Sources
- 1. ehs.sfsu.edu [ehs.sfsu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. 1,4-DIOXASPIRO(4.4)NONANE | CAS#:176-32-9 | Chemsrc [chemsrc.com]
- 4. 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. tasco-safety.com [tasco-safety.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
